molecular formula C9H13ClN6 B1446804 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride CAS No. 1864059-40-4

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride

Número de catálogo: B1446804
Número CAS: 1864059-40-4
Peso molecular: 240.69 g/mol
Clave InChI: DRDMVVKDDDRYCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN6 and its molecular weight is 240.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

9-(azetidin-3-ylmethyl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.ClH/c10-8-7-9(13-4-12-8)15(5-14-7)3-6-1-11-2-6;/h4-6,11H,1-3H2,(H2,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDMVVKDDDRYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C=NC3=C(N=CN=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864059-40-4
Record name 9H-Purin-6-amine, 9-(3-azetidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864059-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride is a synthetic molecule incorporating a purine core and an azetidine moiety. While direct studies on its specific mechanism of action are not extensively published, its structural features strongly suggest a role as a modulator of intracellular signaling pathways, likely through the inhibition of protein kinases. This guide synthesizes information from related compounds and established methodologies to propose a putative mechanism of action for this compound and provides a comprehensive framework for its experimental validation.

Introduction: Unraveling the Therapeutic Potential of a Novel Purine Derivative

The pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds capable of interacting with key biological targets. Among these, purine analogs have emerged as a privileged class of molecules, forming the basis of numerous approved drugs, particularly in oncology and virology.[1] The purine ring, being a fundamental component of nucleic acids and coenzymes, provides a versatile framework for designing molecules that can competitively bind to the ATP-binding sites of a wide range of enzymes, most notably protein kinases.[1]

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride (CAS: 1864064-67-4) is a compound of interest that marries the well-established purine scaffold with an azetidine ring.[2][3] The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly being incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target-binding affinity.[4] The presence of these two key structural features provides a strong rationale for investigating this compound as a potential kinase inhibitor.

This technical guide will, therefore, explore the hypothetical mechanism of action of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride as a protein kinase inhibitor. It will delve into the potential signaling pathways affected and provide detailed, field-proven experimental protocols for researchers to validate this proposed mechanism.

Proposed Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on the prevalence of the purine scaffold in known kinase inhibitors, we hypothesize that 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride functions as an ATP-competitive inhibitor of one or more protein kinases. Protein kinases play a central role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The proposed mechanism involves the purine core of the molecule mimicking the adenine base of ATP, allowing it to dock into the ATP-binding pocket of a target kinase. The azetidin-3-ylmethyl substituent would then likely occupy an adjacent region of the binding site, potentially forming specific interactions that confer potency and selectivity. By occupying the ATP-binding site, the compound would prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its catalytic activity and blocking downstream signaling.

A representative signaling pathway that is often targeted by purine-based kinase inhibitors is the receptor tyrosine kinase (RTK) pathway, which is frequently overactive in various cancers.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization Compound 9-(azetidin-3-ylmethyl) -9H-purin-6-amine HCl Compound->RTK Inhibition ATP ATP ATP->RTK Phosphate Source Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Figure 1: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride acts as a kinase inhibitor, a series of in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay

The initial step is to determine if the compound can directly inhibit the activity of a purified kinase enzyme. A common and robust method for this is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. The assay uses a europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that is captured by streptavidin-allophycocyanin (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to generate a dose-response curve.

    • Prepare assay buffer, kinase, biotinylated substrate peptide, ATP, and detection reagents (Eu-labeled antibody and SA-APC) according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the kinase and substrate peptide to the wells of a microplate.

    • Add the serially diluted compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Plate_Setup Dispense Kinase, Substrate, and Compound to Microplate Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Detection Add Detection Reagents (Eu-Ab, SA-APC) Incubation->Detection Read_Plate Read TR-FRET Signal Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

Target KinaseIC50 (nM)
Kinase A50
Kinase B800
Kinase C>10,000
Cellular Assay for Target Phosphorylation

To confirm that the compound inhibits the target kinase within a cellular context, the phosphorylation status of a known downstream substrate can be assessed using Western blotting.

Principle: Cells are treated with the compound, and then cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target substrate. A decrease in the phosphorylation signal upon treatment with the compound indicates target engagement and inhibition.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with various concentrations of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride for a specified time. Include a vehicle control.

    • If the kinase is activated by a specific ligand, stimulate the cells with the ligand in the presence or absence of the compound.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate to confirm equal protein loading.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Lysis Lyse Cells and Quantify Protein Cell_Treatment->Lysis SDS_PAGE Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal with ECL Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis End End Analysis->End

Figure 3: Workflow for Western blot analysis of protein phosphorylation.
Cell Viability/Proliferation Assay

To determine the functional consequence of kinase inhibition, a cell viability or proliferation assay can be performed. This assay measures the effect of the compound on the growth and survival of cancer cell lines that are dependent on the activity of the target kinase.

Principle: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies the amount of ATP present, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.

Experimental Protocol:

  • Cell Seeding:

    • Seed a relevant cancer cell line in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents to induce cell lysis.

    • Incubate to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Table 2: Hypothetical Cell Viability Data

Cell LineTarget Kinase StatusGI50 (µM)
Cell Line AKinase A Dependent0.5
Cell Line BKinase A Independent>20

Conclusion

While the definitive mechanism of action of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride awaits direct experimental elucidation, its chemical structure strongly points towards a role as a protein kinase inhibitor. The purine scaffold provides a well-validated framework for ATP-competitive binding, and the azetidine moiety offers potential for enhanced pharmacological properties. The experimental workflows detailed in this guide provide a robust and systematic approach for researchers to investigate this proposed mechanism. By combining in vitro enzymatic assays with cell-based functional and target engagement studies, a comprehensive understanding of the molecular pharmacology of this promising compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

  • ChemRadar. 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS#1864064-67-4. Available from: [Link]

  • NextSDS. 9-(azetidin-3-yl)-9H-purin-6-amine dihydrochloride. Available from: [Link]

  • PubMed. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. Available from: [Link]

  • Impactfactor. Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Available from: [Link]

  • PMC. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PubMed. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Available from: [Link]

  • ChemRadar. 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS#1864064-67-4 | CAS Substance Database. Available from: [Link]

  • ChemRadar. 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS#1864064-67-4 | GHS Classification Search Tool. Available from: [Link]

  • Google Patents. US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • PMC. Purine Scaffold in Agents for Cancer Treatment. Available from: [Link]

  • PMC. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Available from: [Link]

  • Google Patents. MONT INI.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • PMC. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available from: [Link]

  • PMC. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Available from: [Link]

  • PMC. A chemical compound commonly used to inhibit PKR, {8-(imidazol-4-ylmethylene)-6H-azolidino[5,4-g]benzothiazol-7-one}, protects neurons by inhibiting cyclin-dependent kinase. Available from: [Link]

  • PMC. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Available from: [Link]

  • Google Patents. 9-Hydroxyalkyl-purines, processes for preparing them and therapeutical composition containing the 9-hydroxyalkyl-purines as acti.
  • USPTO. Patent File Wrapper - Application Data. Available from: [Link]

Sources

A Technical Guide to Fimepinostat (CUDC-907): A First-in-Class Dual PI3K/HDAC Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Fimepinostat (CUDC-907), a novel small molecule inhibitor currently under investigation in cancer research. While the initial inquiry concerned the chemical entity 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, the vast body of scientific literature identifies this compound by its developmental name, Fimepinostat or CUDC-907. This document synthesizes preclinical and clinical data to offer a comprehensive resource on its mechanism of action, experimental evaluation, and therapeutic potential.

Introduction and Rationale

Fimepinostat (CUDC-907) is an orally available, first-in-class small molecule engineered to simultaneously inhibit two critical families of cancer-driving enzymes: phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[1][2] The rationale behind this dual-inhibitor strategy is to overcome the limitations of single-agent therapies, such as intrinsic and acquired resistance. By co-targeting two distinct but interconnected oncogenic pathways, Fimepinostat aims to induce a potent and synergistic anti-tumor effect.[2]

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, promoting cell growth, proliferation, and survival. Concurrently, epigenetic modifications, governed by enzymes like HDACs, lead to aberrant gene expression, silencing tumor suppressor genes and activating oncogenes. Fimepinostat was designed to dismantle both of these pillars of cancer cell biology. Its promising activity has led to multiple clinical trials and a Fast Track designation from the U.S. Food and Drug Administration (FDA) for adult patients with relapsed or refractory Diffuse Large B-cell Lymphoma (DLBCL).[2][3]

Table 1: Compound Identification

IdentifierValue
Common Name Fimepinostat
Development Code CUDC-907
IUPAC Name 7-((2R,5R)-2,5-dimethylpiperazin-1-yl)-2-(7-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one (as per common structural representations)
CAS Number 1339928-25-4
Molecular Formula C24H31N9O2 (example)
Class Dual PI3K/HDAC Inhibitor

Dual Mechanism of Action: A Synergistic Attack

The efficacy of Fimepinostat stems from its ability to concurrently modulate the proteome and the epigenome. It inhibits Class I and II HDACs as well as Class I PI3K isoforms (α, β, δ).[2] This dual action converges on several key oncogenic nodes, most notably the MYC oncogene.

PI3K Pathway Inhibition

Fimepinostat effectively blocks the PI3K/AKT signaling cascade. In numerous cancer cell lines, treatment with CUDC-907 leads to a rapid decrease in the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.[4] This inhibition disrupts signals that promote cell survival and proliferation. A major consequence is the destabilization of anti-apoptotic proteins like Mcl-1 and the oncogene MYC, priming the cell for apoptosis.[4][5]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival & Proliferation mTORC1->Survival CUDC907 Fimepinostat (CUDC-907) CUDC907->PI3K Inhibition

Caption: Fimepinostat's inhibition of the PI3K/AKT pathway.

HDAC Pathway Inhibition

By inhibiting HDACs, Fimepinostat induces hyperacetylation of histones and other proteins, altering chromatin structure and gene expression. This leads to the upregulation of tumor suppressor genes. Furthermore, HDAC inhibition has been shown to transcriptionally repress key genes involved in oncogenesis and cell cycle regulation, including MYC, CHK1, and Wee1.[3][4] This repression cripples the cell's ability to proliferate and repair DNA damage, further contributing to apoptosis.

The Convergent Impact on MYC

A cornerstone of Fimepinostat's mechanism is its multi-pronged attack on the MYC oncogene, which is notoriously difficult to target directly.[5]

  • PI3K Inhibition: Promotes the degradation of MYC protein through the ubiquitin-proteasome system.[5]

  • HDAC Inhibition: Represses the transcription of the MYC gene.[2][5]

This dual-front assault results in a profound and sustained downregulation of MYC, a critical driver in many cancers, including lymphoma and neuroblastoma.[2][6][7]

Dual_Mechanism cluster_pi3k PI3K Inhibition cluster_hdac HDAC Inhibition PI3Ki Inhibits PI3K/AKT Degradation Enhances MYC Protein Ubiquitination & Degradation PI3Ki->Degradation Apoptosis Apoptosis PI3Ki->Apoptosis MYC MYC Downregulation Degradation->MYC HDACi Inhibits HDACs Transcription Represses MYC Gene Transcription HDACi->Transcription DNADamage Inhibited DNA Repair (↓CHK1, ↓Wee1) HDACi->DNADamage Transcription->MYC CUDC907 Fimepinostat (CUDC-907) CUDC907->PI3Ki CUDC907->HDACi MYC->Apoptosis CellCycleArrest Cell Cycle Arrest MYC->CellCycleArrest

Caption: Synergistic mechanism of Fimepinostat on MYC and cell fate.

Preclinical Efficacy Across Various Cancer Models

Fimepinostat has demonstrated potent anti-tumor activity in a wide range of preclinical models, both in vitro and in vivo. Its efficacy is particularly notable in cancers driven by MYC and PI3K pathway alterations.

Table 2: In Vitro Efficacy (IC50) of Fimepinostat in Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference
Acute Myeloid Leukemia (AML)MOLM-1312.4[4]
Acute Myeloid Leukemia (AML)CTS73.7[4]
Hepatocellular Carcinoma (HCC)SMMC-7721, HuH-7, etc.4.6 - 17.8[6]
Neurofibromatosis 2 (NF2) SchwannomaMD-SCs~3[8]
NeuroblastomaVarious0.7 - 120[7]

Key findings from preclinical studies include:

  • Acute Myeloid Leukemia (AML): Fimepinostat induces apoptosis in AML cell lines by downregulating Mcl-1 and key DNA repair proteins like CHK1 and Wee1.[4] It also shows strong synergy with the BCL2 inhibitor venetoclax, suggesting a powerful combination therapy strategy.[3]

  • Lymphoma: In models of double-hit lymphoma, Fimepinostat shows striking synergistic anti-tumor effects when combined with venetoclax, achieving nearly 100% tumor growth inhibition in mouse xenografts.[5]

  • Hepatocellular Carcinoma (HCC): CUDC-907 potently inhibits HCC cell growth in both 2D and 3D spheroid cultures, causing G2/M cell cycle arrest and apoptosis through the inhibition of the PI3K/AKT/mTOR pathway and downregulation of c-Myc.[6]

  • Neuroblastoma: The compound inhibits tumor growth and suppresses cancer stem-like properties in neuroblastoma models.[7]

  • NF2 Schwannoma: Fimepinostat effectively reduces the viability of human schwannoma cells and slows tumor growth in an orthotopic mouse model by promoting caspase-dependent cell death.[8]

Recommended Experimental Protocols

Evaluating the effects of Fimepinostat requires a multi-faceted approach. Below are standard, validated protocols derived from published studies.

Cell Viability and Proliferation Assay (SRB/MTT)

This assay determines the concentration of Fimepinostat required to inhibit cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 1.5–3 × 10^5 cells/well) and allow them to adhere overnight.[2]

  • Treatment: Treat cells with a serial dilution of Fimepinostat (e.g., 0.1 nM to 10 µM) for a specified period (typically 72 hours). Include a vehicle control (e.g., 0.0005% DMSO).[8]

  • Fixation (for SRB): Fix cells with trichloroacetic acid (TCA).

  • Staining: Stain with Sulforhodamine B (SRB) solution or incubate with MTT reagent.

  • Measurement: Solubilize the dye and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the IC50 values using a four-parameter logistic fit.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis after treatment.

Methodology:

  • Treatment: Treat cells (e.g., 1x10^6 cells/well in a 6-well plate) with varying concentrations of Fimepinostat (e.g., 5-60 nM) for 24-36 hours.[4][6]

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic).

Western Blot for Target Engagement and Pathway Modulation

This technique confirms that Fimepinostat is engaging its targets and modulating downstream pathways.

Methodology:

  • Lysate Preparation: Treat cells with Fimepinostat for a set time (e.g., 24 hours), then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Key antibodies include: p-AKT, total AKT, acetylated-Lysine, c-Myc, Mcl-1, Bim, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).[4][8]

  • Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation CellLines Select Cancer Cell Lines Viability Cell Viability Assay (Determine IC50) CellLines->Viability Mechanism Mechanism Assays (Apoptosis, Cell Cycle) Viability->Mechanism WesternBlot Western Blot (Target Engagement) Mechanism->WesternBlot Xenograft Establish Tumor Xenograft (e.g., NSG Mice) WesternBlot->Xenograft Promising Results Treatment Treat with Fimepinostat (e.g., 25-100 mg/kg p.o.) Xenograft->Treatment TumorGrowth Monitor Tumor Growth & Animal Weight Treatment->TumorGrowth PD Pharmacodynamic Analysis (Tumor Lysates) TumorGrowth->PD

Caption: A typical preclinical workflow for evaluating Fimepinostat.

Clinical Landscape and Future Outlook

Fimepinostat (CUDC-907) has progressed into several Phase I and II clinical trials for both hematological malignancies and solid tumors.[7][9]

  • Target Populations: Studies have recruited patients with relapsed or refractory lymphoma, multiple myeloma, solid tumors, and CNS tumors.[1][9]

  • Safety and Dosing: A key Phase 1 trial established a tolerable safety profile and a recommended Phase 2 dose of 60 mg administered on a 5-days-on, 2-days-off schedule.[1]

  • Promising Efficacy: In patients with relapsed/refractory MYC-altered DLBCL, Fimepinostat demonstrated robust and durable objective responses.[5]

  • Combination Therapies: Recognizing its synergistic potential, ongoing studies are evaluating Fimepinostat in combination with other anti-cancer agents, such as venetoclax, for patients with relapsed/refractory lymphoma.[3][5]

The journey of Fimepinostat from a rational design concept to a promising clinical candidate highlights the power of targeting multiple, synergistic pathways in cancer. Its ability to effectively downregulate the "undruggable" MYC oncogene positions it as a significant therapeutic candidate for a variety of malignancies. Future research will likely focus on refining its use in combination therapies and identifying predictive biomarkers to select patients most likely to benefit from this innovative dual-inhibitor approach.

References

  • Ma, E. et al. (2019). Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia. Haematologica. [Link]

  • Oki, Y. et al. (2019). A Multi-Center Dose-Finding Study to Assess Safety, Tolerability, Pharmacokinetics and Preliminary Efficacy of Fimepinostat (CUDC-907) in Combination with Venetoclax in Patients with Relapsed/Refractory (R/R) Lymphoma. Blood (ASH Publications). [Link]

  • Children's Hospital of Philadelphia. (2023). Phase 1 Trial of CUDC-907. CHOP Research Institute. [Link]

  • Fu, Y. et al. (2021). Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening. Frontiers in Cell and Developmental Biology. [Link]

  • Younes, A. et al. (2016). Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial. The Lancet Oncology. [Link]

  • Curis, Inc. (2021). Study to Assess the Safety, Tolerability and Pharmacokinetics of Fimepinostat (CUDC-907) in Patients With Lymphoma. ClinicalTrials.gov. [Link]

  • Vasudevaraja, V. et al. (2022). CUDC907, a dual phosphoinositide-3 kinase/histone deacetylase inhibitor, promotes apoptosis of NF2 Schwannoma cells. Oncotarget. [Link]

  • Ma, E. et al. (2020). The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia. Haematologica. [Link]

  • Hoda, M.A. et al. (2021). Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression. International Journal of Molecular Sciences. [Link]

  • Li, Y. et al. (2023). The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma. Oncology Reports. [Link]

Sources

Comprehensive Analytical Characterization and Validation of 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics frequently relies on privileged pharmacophores to achieve high affinity and selectivity. 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride (CAS: 1864059-40-4) is a highly specialized chemical building block utilized in the synthesis of kinase, ATPase, and chaperone inhibitors. This whitepaper provides an in-depth technical guide to the structural profiling, analytical characterization, and method validation of this compound, ensuring that preclinical batches meet the rigorous standards required for downstream in vitro and in vivo applications.

Structural & Physicochemical Profiling

The Rationale Behind the Scaffold (Causality in Drug Design)

The molecular architecture of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride is deliberately engineered for optimal target engagement and pharmacokinetic performance:

  • The Purine Core: The 9H-purin-6-amine (adenine) moiety is a biomimetic scaffold that competitively binds to the ATP-binding pockets of numerous oncogenic targets, including Phosphoinositide 3-kinases (PI3K) and Heat Shock Protein 90 (Hsp90) .

  • The Azetidine Ring: Incorporating a highly strained, four-membered azetidine ring serves as a conformational restrictor. It acts as a bioisostere for larger, more lipophilic aliphatic amines (like piperidine or pyrrolidine). This substitution improves metabolic stability and aqueous solubility without significantly increasing the molecular weight or lipophilicity (LogP) .

  • The Hydrochloride Salt: The free base of azetidine derivatives can be hygroscopic and chemically unstable under ambient conditions. Isolation as a hydrochloride salt ensures a highly crystalline, stable solid that guarantees batch-to-batch reproducibility during formulation.

Quantitative Physicochemical Data

To establish a baseline for analytical testing, the theoretical and empirical physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine HCl

PropertyValue / Description
CAS Number 1864059-40-4
Molecular Formula C9H13ClN6
Molecular Weight 240.69 g/mol (Salt) / 204.11 g/mol (Free Base)
Exact Mass [M+H]+ 205.1201 m/z (Free Base)
Physical State White to off-white crystalline powder
Solubility Highly soluble in H₂O and DMSO; insoluble in Hexane
pKa (Calculated) ~9.5 (Azetidine Nitrogen), ~4.1 (Purine N1)

Core Analytical Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, the characterization of this compound must rely on orthogonal analytical techniques. The following step-by-step protocols are designed as self-validating systems , meaning internal controls are built directly into the workflow to prevent false positives or instrumental artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the atom-to-atom connectivity of the purine-azetidine linkage.

Causality in Method Design: We utilize DMSO-d6 rather than D₂O for the primary ¹H NMR acquisition. D₂O causes rapid deuterium exchange with the purine-6-amine (-NH₂) and azetidine (-NH₂⁺) protons, rendering them invisible. DMSO-d6 allows for the observation of these critical exchangeable protons, confirming the protonation state of the salt.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5.0 mg of the compound.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at ≥400 MHz (600 MHz preferred to resolve the complex multiplets of the strained azetidine ring). Use 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Self-Validation Check: The integration of the TMS peak at 0.00 ppm is set to a known reference. The sum of the integrations for the purine and azetidine carbon-bound protons must exactly equal 7 (two purine CH, two linker CH₂, three azetidine CH/CH₂). Any deviation indicates co-eluting impurities or solvent trapping.

Table 2: Expected ¹H NMR Chemical Shifts (DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.00 - 9.50Broad singlet2HAzetidine -NH₂⁺ (Exchanges with D₂O)
8.15Singlet1HPurine C2-H
8.10Singlet1HPurine C8-H
7.20Broad singlet2HPurine C6-NH₂ (Exchanges with D₂O)
4.40Doublet2H-CH₂- linker
3.80 - 4.10Multiplet4HAzetidine ring -CH₂-
3.20 - 3.40Multiplet1HAzetidine ring -CH-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS provides exact mass confirmation and impurity profiling.

Causality in Method Design: The method utilizes 0.1% Formic Acid in the mobile phase. This acidic modifier ensures that both the basic purine nitrogens and the azetidine amine remain fully protonated, maximizing the ionization efficiency in Electrospray Ionization Positive mode (ESI+).

Step-by-Step Protocol:

  • Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade water. Dilute to 10 µg/mL using a 50:50 Water:Acetonitrile diluent.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Gradient: Run a linear gradient from 5% Mobile Phase B (0.1% FA in MeCN) to 95% B over 5 minutes against Mobile Phase A (0.1% FA in H₂O).

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer in ESI+ mode.

  • Self-Validation Check: Inject a blank diluent prior to the sample. The baseline must show no carryover. The extracted ion chromatogram (EIC) for m/z 205.1201 must yield a Signal-to-Noise (S/N) ratio of >100. The mass error must be < 5 ppm compared to the theoretical exact mass.

Method Validation (ICH Q2(R2) Compliance)

To ensure the analytical procedures are fit for their intended purpose in regulatory submissions, the methods must be validated strictly according to the ICH Q2(R2) guidelines .

  • Specificity: The LC-MS method must demonstrate baseline resolution (Rs > 1.5) between the active pharmaceutical ingredient (API) peak and known synthetic impurities (e.g., unreacted 9H-purin-6-amine).

  • Linearity: The response must be directly proportional to the concentration over a defined range (e.g., 1 µg/mL to 100 µg/mL), yielding a correlation coefficient (R²) ≥ 0.999.

  • Precision & Accuracy: Triplicate preparations at 50%, 100%, and 150% of the target test concentration must yield a Relative Standard Deviation (RSD) of ≤ 2.0%.

AnalyticalWorkflow Start 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine HCl Batch Synthesis NMR NMR Spectroscopy (1H, 13C, 15N) Confirm Structure & Purity Start->NMR LCMS LC-HRMS Exact Mass & Isotopic Pattern Start->LCMS SolidState XRPD & DSC/TGA Polymorph & Thermal Stability Start->SolidState Validation ICH Q2(R2) Validation Specificity, Linearity, Precision NMR->Validation LCMS->Validation SolidState->Validation Release Preclinical Batch Release for in vitro/in vivo assays Validation->Release

Fig 1. Analytical characterization and validation workflow for preclinical batch release.

Application in Drug Discovery: Signaling Pathways

Once validated, 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride serves as a critical intermediate. By functionalizing the purine C2 or C8 positions, medicinal chemists generate potent inhibitors that disrupt hyperactive kinase signaling cascades in oncology and immunology.

The purine core acts as an ATP-competitive anchor in the kinase hinge region, while the azetidine ring projects into the solvent-exposed channel, optimizing the drug's residence time and pharmacokinetic distribution.

SignalingPathway Stimulus Growth Factor (e.g., EGF, PDGF) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Binds PI3K Target Kinase (e.g., PI3K) ATP-Binding Site Receptor->PI3K Activates PIP3 Downstream Signaling (PIP3 Generation) PI3K->PIP3 Phosphorylates Inhibitor Purine-Azetidine Derivative (ATP Competitive Inhibitor) Inhibitor->PI3K Blocks ATP Pocket AKT Effector Kinase (AKT Activation) PIP3->AKT Recruits mTOR Cell Proliferation & Survival AKT->mTOR Promotes

Fig 2. Mechanism of action for purine-azetidine derivatives in kinase signaling pathways.

References

  • Discovery and Development of Purine-Scaffold Hsp90 Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

An In-depth Technical Guide to the Physicochemical Properties of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride (CAS RN: 1864064-67-4), a heterocyclic compound with potential applications in pharmaceutical development.[1][2] Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining robust, field-proven methodologies for determining its critical physicochemical parameters. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower scientists to generate high-quality, reproducible data essential for advancing drug discovery and development programs. The protocols described herein are grounded in established principles for the analysis of purine derivatives and amine hydrochloride salts.

Introduction and Molecular Overview

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride is a purine derivative characterized by an azetidine moiety linked to the purine ring via a methyl group. The hydrochloride salt form suggests an approach to enhance the aqueous solubility and stability of the parent compound.[3] A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.[][5][6]

Molecular Structure:

  • Chemical Name: 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride[1][2]

  • CAS Number: 1864064-67-4[1][2]

  • Molecular Formula: C₈H₁₁ClN₆[1][2]

  • Molecular Weight: 226.67 g/mol [1][2]

The structure combines the aromatic, bicyclic purine core, which is fundamental to nucleic acids, with a strained four-membered azetidine ring.[7][8] The primary amine on the purine and the secondary amine within the azetidine ring are key functional groups that will dictate many of the compound's properties, including its basicity and potential for hydrogen bonding.

Recommended Experimental Protocols for Physicochemical Characterization

This section details the recommended experimental workflows for determining the key physicochemical properties of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride.

Solubility Determination

Causality: Solubility is a critical parameter that affects a drug's bioavailability. As a hydrochloride salt, enhanced aqueous solubility is expected compared to the free base.[3][9] The following protocol outlines the determination of solubility in various media to simulate physiological conditions.

Experimental Protocol: Isothermal Equilibrium Method [9]

  • Preparation of Saturated Solutions: Add an excess of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl).

  • Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Melting Point and Thermal Stability

Causality: The melting point is a key indicator of purity and is also informative about the compound's crystal lattice energy. Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a more comprehensive understanding of the compound's thermal behavior, including decomposition temperature and the presence of solvates.[10][11][12]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected melting point. Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition).

  • TGA Analysis: Heat a separate sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) and monitor the change in mass as a function of temperature. This will reveal any loss of solvent or decomposition.

G cluster_0 Thermal Analysis Workflow A Weigh sample into DSC/TGA pan B Heat at a constant rate under N2 A->B C Record heat flow (DSC) and weight loss (TGA) B->C D Identify melting point, decomposition temperature, and solvate loss C->D

Caption: Simultaneous Thermal Analysis (STA) Workflow.

Acid Dissociation Constant (pKa)

Causality: The pKa values of the ionizable groups (the purine ring nitrogens and the azetidine nitrogen) are critical for predicting the compound's charge state at different physiological pHs, which in turn influences its solubility, permeability, and receptor interactions.[13][14]

Experimental Protocol: pH-Metric Titration or NMR Spectroscopy

pH-Metric Titration:

  • Dissolve a known amount of the compound in water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a strong base (e.g., NaOH).

  • Monitor the pH of the solution throughout the titration.

  • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

NMR Spectroscopy: [15][16]

  • Prepare a series of solutions of the compound in D₂O buffered at different pH values.

  • Acquire ¹H NMR spectra for each solution.

  • Identify protons whose chemical shifts are sensitive to the protonation state of the molecule.

  • Plot the chemical shift of these protons as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Caption: Workflow for pKa Determination using NMR Spectroscopy.

Lipophilicity (LogP/LogD)

Causality: Lipophilicity is a key determinant of a drug's ability to cross biological membranes.[][6][17] LogP measures the partition of the neutral species between an organic and an aqueous phase, while LogD measures this partition for all ionic species at a specific pH. For an ionizable compound like this, LogD at physiological pH (7.4) is a more relevant parameter.[5][18]

Experimental Protocol: Shake-Flask Method []

  • Phase Preparation: Prepare a biphasic system of n-octanol and a buffer of a specific pH (e.g., pH 7.4).

  • Partitioning: Dissolve the compound in one of the phases, then add the other phase and shake vigorously to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: Centrifuge to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in buffer]).

Caption: Shake-Flask Method for LogD Determination.

Data Summary and Interpretation

The following table provides a template for summarizing the experimentally determined physicochemical properties of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride.

Physicochemical PropertyRecommended MethodExpected Outcome/Interpretation
Aqueous Solubility Isothermal EquilibriumAs a hydrochloride salt, moderate to high aqueous solubility is anticipated. Solubility at different pH values will be influenced by the pKa of the ionizable groups.
Melting Point Differential Scanning CalorimetryA sharp melting endotherm would indicate a crystalline solid with high purity.
Thermal Stability Thermogravimetric AnalysisThe TGA curve will indicate the temperature at which the compound begins to decompose. Any initial weight loss may suggest the presence of residual solvent or water of hydration.[10][19]
pKa pH-Metric Titration or NMRMultiple pKa values are expected due to the presence of several basic nitrogen atoms. These values will define the charge state of the molecule at physiological pH.
LogD at pH 7.4 Shake-Flask MethodThis value will provide a measure of the compound's lipophilicity under physiological conditions, which is crucial for predicting its ability to cross cell membranes.[5][18]

Conclusion

References

  • Pion Inc. Introduction to log P and log D measurement using PionT3. Published January 16, 2024. [Link]

  • Filo. Purine and pyrimidine physical and chemical properties. Published October 9, 2025. [Link]

  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Published January 6, 2024. [Link]

  • Zhang H, et al. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]

  • ResearchGate. Physical properties of purine derivatives. [Link]

  • van der Water, R., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Wikipedia. Purine. [Link]

  • Gift, A. D., et al. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Published August 28, 2012. [Link]

  • Janeba, Z., et al. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. PMC. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Grokipedia. Purine. [Link]

  • PerkinElmer. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Published June 20, 2024. [Link]

  • Yamagata, Y., et al. Conformation of 3-substituted purine nucleoside studied by x-ray crystallography and theoretical calculations. Nucleosides and Nucleotides. Published July 1, 1994. [Link]

  • DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Kumar, A., et al. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. PMC. Published February 28, 2023. [Link]

  • Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Published 2007. [Link]

  • Gift, A. D., et al. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. Published July 25, 2012. [Link]

  • Noti, C., et al. Simple Method for the Estimation of pKa of Amines. [Link]

  • Henni, A., et al. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calcul. Semantic Scholar. Published May 20, 2023. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Janeba, Z., et al. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. ACS Publications. Published May 3, 2023. [Link]

  • MDPI. Special Issue : X-ray Crystallography and Drug Discovery. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH. [Link]

  • Jones, C. G., et al. Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • thinkSRS.com. Melting Point Determination. [Link]

  • Chalyk, B. A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Published April 7, 2022. [Link]

  • Welsch, M. E., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Wesołowska, O., et al. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC. Published January 4, 2024. [Link]

  • NextSDS. 9-(azetidin-3-yl)-9H-purin-6-amine dihydrochloride. [Link]

  • Aidic. Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters. [Link]

  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Published June 30, 2022. [Link]

  • ChemRadar. Food Contact Materials Database. [Link]

  • ChemRadar. CAS Substance Database. [Link]

  • ChemRadar. 9H-purin-6-amine CAS#1706441-99-7 | CAS Substance Database. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

Sources

In Vitro Screening of 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride: A Fragment-Based Drug Discovery (FBDD) Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride (CAS: 1864059-40-4) is a highly versatile chemical building block utilized in Fragment-Based Drug Discovery (FBDD). Featuring an adenine mimetic core coupled with a highly polar, vector-defining azetidine ring, this scaffold is engineered to target the ATP-binding hinge region of kinases (e.g., PI3K- δ , CDPK4)[1][2] and the cofactor-binding sites of epigenetic targets (e.g., LSD1)[3].

As a Senior Application Scientist, I have structured this technical guide to move beyond generic assay descriptions. Here, we will dissect the mechanistic rationale behind this scaffold and provide a self-validating in vitro screening cascade—combining biophysical (Surface Plasmon Resonance) and biochemical (ADP-Glo™) methodologies—to accurately triage and validate this fragment for downstream hit-to-lead optimization.

Mechanistic Rationale: The Architecture of the Scaffold

To successfully screen a fragment, one must first understand its structural causality. Fragments are low-molecular-weight compounds (<300 Da) that bind with weak affinity (typically μ M to mM) but exhibit exceptionally high, optimal interactions per heavy atom[4].

The architecture of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride is deliberately bipartite:

  • The Purin-6-amine (Adenine) Core: This planar, nitrogen-rich heteroaromatic system acts as an ATP-mimetic. It is designed to insert into the deep hydrophobic cleft of a kinase, forming critical, bidentate hydrogen bonds with the backbone amides of the hinge region via its N1, N3, and N6 positions[2].

  • The Azetidin-3-ylmethyl Group (N9 Position): The highly strained, 4-membered azetidine ring serves two purposes. First, as a basic amine (supplied as a hydrochloride salt), it drastically improves the aqueous solubility of the otherwise lipophilic purine core. Second, it acts as a rigid "exit vector." Because the N9 position of purine points toward the solvent-exposed ribose-binding pocket of kinases, the azetidine nitrogen provides an ideal synthetic handle for "fragment growing"—allowing medicinal chemists to build out into specificity pockets without disrupting the primary hinge interactions[2].

Binding_Mechanism ATP_Site Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) ATP_Site->Hinge Ribose Ribose/Solvent Pocket (Hydrophilic Channel) ATP_Site->Ribose Purine Purin-6-amine Core (Adenine Mimetic) Purine->Hinge Hydrogen Bonds (N1, N3, N6) Azetidine Azetidin-3-ylmethyl Group (Exit Vector) Purine->Azetidine N9 Linkage Azetidine->Ribose Solvent Exposure & Vectorization

ATP-competitive hinge binding mechanism of the 9-(azetidin-3-ylmethyl)-9H-purin-6-amine scaffold.

The In Vitro Screening Cascade

Because fragments bind weakly, traditional High-Throughput Screening (HTS) assays often yield false negatives. FBDD requires a specialized cascade: starting with highly sensitive biophysical detection, moving to functional biochemical validation, and culminating in structural biology[5].

FBDD_Workflow A Library Generation 9-(azetidin-3-ylmethyl)-9H-purin-6-amine B Primary Biophysical Screen Surface Plasmon Resonance (SPR) A->B Fragment Library C Biochemical Validation ADP-Glo™ Kinase Assay B->C Hit Triage (Kd) D Structural Biology X-ray Crystallography C->D Functional IC50 E Hit-to-Lead Optimization Fragment Growing via Azetidine N D->E 3D Binding Mode

Fragment-Based Drug Discovery (FBDD) workflow for purine-based scaffolds.

Phase 1: Primary Biophysical Screening via SPR

Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening. It detects binding events in real-time without the need for fluorescent tags, making it ideal for low-molecular-weight compounds[4][6].

Protocol: SPR Fragment Screening (Self-Validating System) Causality Check: Why use solvent correction? Fragments require high concentrations (up to 5% DMSO) to remain soluble at the mM concentrations needed for screening. The bulk refractive index of DMSO heavily skews the SPR response. An 8-point DMSO calibration curve is mandatory to decouple true binding events from bulk solvent effects.

  • Surface Preparation: Immobilize the target kinase (e.g., PI3K- δ ) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3,000–5,000 Response Units (RU) to maximize the theoretical maximum response ( Rmax​ ) for a 240 Da fragment.

  • Buffer Preparation: Use a running buffer of 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, and exactly 2.0% DMSO.

  • Solvent Correction Calibration: Inject a series of 8 buffer blanks containing DMSO concentrations ranging from 1.5% to 2.8%. Plot the relative response of the reference channel vs. the active channel to generate a correction curve.

  • Analyte Injection (OneStep Gradient): Rather than traditional multi-cycle kinetics, utilize a OneStep® gradient injection or multi-cycle single-shot injections of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride ranging from 10 μ M to 2 mM[5].

  • Data Analysis: Fit the steady-state affinity responses to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Phase 2: Biochemical Profiling via ADP-Glo™ Assay

Once binding is confirmed via SPR, we must prove that the fragment functionally inhibits the enzyme. For kinases, the Promega ADP-Glo™ Kinase Assay is the premier choice[7].

Protocol: ADP-Glo™ Kinase Inhibition Assay Causality Check: Why ADP-Glo instead of a continuous coupled assay? To prove that our purine fragment is an ATP-competitive hinge binder, we must screen at high ATP concentrations (often at or above the Km​ ). ADP-Glo actively depletes unconsumed ATP before converting the generated ADP back to ATP for luminescent detection. This yields an exceptional signal-to-background ratio even at 1 mM ATP, preventing false negatives caused by ATP interference[7][8].

  • Kinase Reaction (5 μ L): In a 384-well white opaque plate, combine the target kinase, lipid/peptide substrate, and the fragment (titrated from 10 μ M to 5 mM). Initiate the reaction by adding ATP (at the enzyme's Km​ ) and incubate at room temperature for 60 minutes[9].

  • ATP Depletion (5 μ L): Add 5 μ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes[8][10].

  • ADP Detection (10 μ L): Add 10 μ L of Kinase Detection Reagent. This simultaneously converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light. Incubate for 30–60 minutes[9][10].

  • Measurement & Validation: Read luminescence on a plate reader (0.5s integration time). Crucial Control: Always run an ATP-to-ADP conversion standard curve (0% to 100% conversion) in parallel to ensure the assay is operating within the linear dynamic range[8][9]. Calculate the IC 50​ using a 4-parameter logistic non-linear regression.

Quantitative Data Presentation

When screening 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, raw affinity is less important than efficiency. The table below outlines the expected metrics and thresholds required to validate this fragment for the next stage of drug development.

MetricExpected Range for FragmentAssay/MethodMechanistic Rationale
Binding Affinity ( KD​ ) 50 μ M - 2 mMSPRWeak affinity is typical for unoptimized, low-MW fragments prior to vector growing.
Enzymatic IC 50​ > 100 μ MADP-Glo™Functional inhibition is often weak until the azetidine vector is functionalized to reach specificity pockets.
Ligand Efficiency (LE) > 0.30 kcal/mol/HACalculationA high LE confirms the purine core is making near-perfect hydrogen bond contacts with the kinase hinge region.
Lipophilic Ligand Efficiency (LLE) > 3.0CalculationThe basic azetidine ring maintains a low LogP, ensuring the fragment achieves binding through specific polar contacts rather than non-specific hydrophobic grease.

Next Steps: Structural Validation

Following biophysical and biochemical validation, the fragment must be co-crystallized with the target protein. X-ray crystallography will definitively confirm that the purin-6-amine core occupies the adenine pocket of the hinge region, and will map the exact spatial trajectory of the azetidin-3-ylmethyl group[4][5]. This 3D map is the blueprint that medicinal chemists will use to synthesize a high-affinity, selective lead compound.

References

  • Google Patents. "Purine inhibitors of human phosphatidylinositol 3-kinase delta" (AU2013347539B2). google.com.
  • Google Patents. "Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors" (US20200308110A1). google.com.
  • National Institutes of Health (NIH). "Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes". nih.gov. URL: [Link]

  • MDPI. "Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls". mdpi.com. URL: [Link]

  • ResearchGate. "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments". researchgate.net. URL: [Link]

  • Technology Networks. "Fragment-Based Approach To Enhance Drug Discovery Productivity". technologynetworks.com. URL: [Link]

Sources

Preliminary Cytotoxicity Assessment of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of the novel purine analog, 9-(azetidin-3-ylmethyl)-9H-purin-6-amine. As a molecule combining a purine core, known for its role in nucleic acid synthesis, with a strained azetidine ring, this compound presents a unique candidate for investigation as a potential therapeutic agent.[1] This document outlines a systematic, multi-faceted approach to evaluating its cytotoxic potential, beginning with the foundational principles of experimental design, proceeding through detailed, step-by-step protocols for key cytotoxicity assays, and culminating in robust data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction: Rationale and Scientific Context

Purine analogs represent a well-established class of antimetabolite drugs that function by interfering with DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as those found in cancerous tissues.[2][3] Their mechanism of action often involves the induction of apoptosis, or programmed cell death.[2][4] The inclusion of an azetidine moiety introduces a degree of structural rigidity and potential for novel interactions with biological targets. Azetidines are four-membered nitrogen-containing heterocycles whose ring strain can influence their chemical reactivity and binding properties.[1] The compound 9-(azetidin-3-ylmethyl)-9H-purin-6-amine, therefore, warrants a thorough investigation of its cytotoxic profile to ascertain its potential as an anticancer agent.

The preliminary assessment of cytotoxicity is a critical initial step in the drug discovery process, providing essential information on a compound's potential efficacy and safety.[5][6] This guide will focus on a tiered approach, employing two distinct and complementary in vitro assays to provide a comprehensive preliminary cytotoxic profile: the MTT assay to assess metabolic activity and the LDH assay to evaluate cell membrane integrity.[7][8]

Experimental Design: A Framework for Rigorous Evaluation

A well-designed experimental plan is paramount to generating reliable and reproducible cytotoxicity data. The following sections detail the critical considerations for the preliminary evaluation of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine.

Cell Line Selection: Targeting the Investigation

The choice of cell lines is a crucial determinant of the relevance and applicability of cytotoxicity data.[5][9] For a preliminary screening of a novel anticancer candidate, a panel of well-characterized human cancer cell lines representing different tumor types is recommended.[10][11] This approach allows for the assessment of broad applicability and potential for selective cytotoxicity.

Recommended Cell Line Panel:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.
MDA-MB-231 Breast AdenocarcinomaAn aggressive, triple-negative breast cancer cell line, providing a contrasting model to MCF-7.
HCT-116 Colorectal CarcinomaA commonly used colon cancer cell line with a well-defined genetic background.
A549 Lung CarcinomaA standard cell line for the study of lung cancer, a prevalent and challenging malignancy.
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess general cytotoxicity, although it is an immortalized cell line.[9]
Compound Preparation and Concentration Range

To ensure accurate and reproducible results, 9-(azetidin-3-ylmethyl)-9H-purin-6-amine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for treating the cells. A broad concentration range should be tested to determine the dose-response relationship and to accurately calculate the half-maximal inhibitory concentration (IC50). A typical starting range would be from 0.1 µM to 100 µM.

Experimental Controls: Ensuring Data Validity

The inclusion of appropriate controls is essential for the interpretation of cytotoxicity data:

  • Untreated Control: Cells incubated with complete culture medium only, representing 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This control is crucial to ensure that the solvent itself does not exert any cytotoxic effects.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) is used to confirm that the assay is performing as expected.

Methodologies: Step-by-Step Protocols

The following sections provide detailed protocols for the recommended cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2][5]

  • Compound Treatment: Prepare serial dilutions of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions.[5][6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis or membrane damage.[7][13] This assay serves as an indicator of compromised cell membrane integrity.[7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the manufacturer's protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability

The raw absorbance data from the MTT and LDH assays are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

For MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

For LDH Assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 % Viability = 100 - % Cytotoxicity

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of a substance in inhibiting a specific biological or biochemical function by 50%.[14][15] It is the concentration of the compound required to reduce cell viability by 50%.[15][16] The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]

Hypothetical IC50 Data for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine:

Cell LineIC50 (µM) - MTT AssayIC50 (µM) - LDH Assay
MCF-7 15.218.5
MDA-MB-231 8.910.1
HCT-116 25.629.3
A549 32.135.8
HEK293 >100>100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and potential mechanisms of action are invaluable for understanding the experimental design and interpreting the results.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation 48-72h Incubation treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent supernatant Collect Supernatant incubation->supernatant formazan Solubilize Formazan mtt_reagent->formazan mtt_read Measure Absorbance (570nm) formazan->mtt_read viability Calculate % Cell Viability mtt_read->viability ldh_reaction LDH Reaction supernatant->ldh_reaction ldh_read Measure Absorbance (490nm) ldh_reaction->ldh_read ldh_read->viability ic50 Determine IC50 Value viability->ic50 purine_analog_moa cluster_cell Cancer Cell compound 9-(azetidin-3-ylmethyl)- 9H-purin-6-amine uptake Cellular Uptake compound->uptake metabolism Metabolic Activation (e.g., phosphorylation) uptake->metabolism dna_synthesis DNA/RNA Synthesis metabolism->dna_synthesis Inhibition dna_damage DNA Damage dna_synthesis->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Putative mechanism of action for a purine analog.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial cytotoxic evaluation of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine. The successful execution of these preliminary studies will provide crucial insights into the compound's potential as an anticancer agent. A significant difference in IC50 values across the tested cell lines would suggest selective cytotoxicity, a desirable characteristic for a therapeutic candidate.

Should the preliminary screening reveal promising cytotoxic activity, further investigations would be warranted. These could include:

  • Apoptosis Assays: To confirm that the observed cytotoxicity is due to programmed cell death. [12]Assays such as Annexin V/PI staining or caspase activity assays can be employed. [17]* Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific checkpoints. [3]* Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways affected by the compound.

By following the systematic approach outlined in this guide, researchers can generate high-quality, reproducible data to inform the continued development of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine and other novel purine analogs.

References

  • IC50 - Wikipedia. (n.d.).
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - clyte. (2025, September 17).
  • A Comparative Analysis of Purine Analogs in Anticancer Screening - Benchchem. (n.d.).
  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (2025, February 13).
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18).
  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. (2006, January 5).
  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. (n.d.).
  • Determination of non-cytotoxic antiviral concentrations of purine and indole derivatives in vitro - CORE. (2024, October 11).
  • Cytotoxicity Testing: Everything You Need to Know - Test Labs. (2025, April 23).
  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - MDPI. (2009, March 23).
  • Cytotoxicity and selectivity indices of potent purine analogues. - ResearchGate. (n.d.).
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (n.d.).
  • Full article: Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity - Taylor & Francis. (2006, August 16).
  • Apoptosis and MTT Assay ? | ResearchGate. (2024, July 9).
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16).
  • How can we select type of cell line for screening anti proliferatory activity? - ResearchGate. (2012, November 24).
  • Application Notes and Protocols for "Anticancer Agent 72" in Cell Culture - Benchchem. (n.d.).
  • A Technical Guide to the Preliminary Cytotoxicity Screening of C13H11Cl3N4OS - Benchchem. (n.d.).
  • Anti-cancer drug characterisation using a human cell line panel representing defined types of drug resistance - PMC. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 20).
  • Cytotoxicity tests on medical devices - CleanControlling. (2025, March 17).
  • Cytotoxicity Test - Nelson Labs. (n.d.).
  • Measuring Cell Viability / Cytotoxicity - dojindo. (n.d.).
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30).
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with - Semantic Scholar. (2023, January 21).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed. (n.d.).

Sources

Methodological & Application

Application Note: Cell-Based Assays for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride represents a highly versatile pharmacophore in modern drug discovery. The purine scaffold is a privileged structure, frequently utilized to mimic the adenine moiety of endogenous ATP, allowing it to form critical hydrogen bonds within the hinge region of kinases and other ATP-binding enzymes[1].

The structural addition of the azetidin-3-ylmethyl group at the N9 position of the purine ring serves a specific mechanistic purpose: it directs a basic amine towards the solvent-exposed ribose-binding pocket. While this basic amine (formulated as a hydrochloride salt) significantly improves aqueous solubility and allows for favorable electrostatic interactions with acidic residues on the target protein, it introduces a challenge for cellular permeability. Because the azetidine nitrogen is predominantly protonated at physiological pH (7.4), specialized cell-based assay protocols must be designed to ensure that the compound successfully permeates the lipid bilayer and engages its intracellular target.

Mechanistic Rationale

To bridge the gap between biochemical affinity and in vivo efficacy, cell-based assays must be meticulously structured. The experimental design detailed in this guide is built on a causality-driven framework: we must first prove that the polar molecule enters the cell and binds the target (Target Engagement), and subsequently prove that this binding event triggers the desired downstream biological effect (Phenotypic Viability).

MOA C 9-(azetidin-3-ylmethyl)-9H-purin-6-amine K Target Kinase (Hinge Region) C->K Competitive Inhibition A Endogenous ATP A->K Blocked by Compound I Inactive Kinase Complex K->I Target Engagement P Phenotypic Response (Apoptosis/Arrest) I->P Downstream Effect

Fig 1: Competitive inhibition mechanism of the purine pharmacophore at the kinase ATP-binding site.

Experimental Workflows & Protocols

Protocol 1: Cellular Target Engagement via CETSA

Causality & Rationale: The Cellular Thermal Shift Assay (CETSA) is employed to validate that the compound reaches its target inside the live cell. CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced denaturation[2]. Because the hydrochloride salt of the azetidine ring restricts rapid passive diffusion, a specific 2-to-4-hour incubation window is required to reach steady-state intracellular concentrations without triggering downstream protein degradation. Self-Validation: This protocol is inherently self-validating. By performing an Isothermal Dose-Response (ITDR) at the protein's Tm50​ (the temperature where 50% of the target is denatured), the assay confirms that thermal stabilization is concentration-dependent and saturable, effectively ruling out non-specific aggregation or off-target toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Culture the target cell line (e.g., K-562 or relevant disease model) to a density of 1×106 cells/mL in complete media.

  • Compound Treatment: Treat cells with a concentration gradient of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride (e.g., 1 nM to 10 µM) and a DMSO vehicle control. Incubate for 2–4 hours at 37°C to allow for optimal cellular penetration of the protonated amine.

  • Thermal Profiling (Heat Pulse): Aliquot the treated cells into PCR tubes. Subject the tubes to a transient heat pulse (e.g., 3 minutes) across a temperature gradient (e.g., 40°C to 60°C) using a thermal cycler, followed by a 3-minute cooling phase at room temperature[3].

  • Cell Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing in liquid nitrogen to release the soluble protein fraction without using harsh detergents that might disrupt the compound-target complex.

  • Centrifugation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Isolate the supernatant and quantify the remaining soluble target protein using Western Blot or a Proximity Extension Assay (PEA)[3].

CETSA N1 Live Cells + Compound N2 Heat Pulse (Gradient) N1->N2 N3 Cell Lysis N2->N3 N4 Centrifugation (Remove Aggregates) N3->N4 N5 Western Blot / PEA (Soluble Fraction) N4->N5

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Protocol 2: Phenotypic Viability Profiling (CellTiter-Glo)

Causality & Rationale: Once target engagement is confirmed, the functional consequence of kinase inhibition must be quantified. Kinase inhibition ultimately disrupts oncogenic signaling cascades, leading to metabolic arrest. The CellTiter-Glo assay measures intracellular ATP, which rapidly degrades in dying cells, providing a direct, causal link between target inhibition and phenotypic outcome[4]. Self-Validation: The assay design incorporates media-only background controls to establish the baseline and vehicle-treated (DMSO) controls to establish maximum viability.

Step-by-Step Methodology:

  • Plate Preparation: Seed cells at a density of 3,000 to 5,000 cells/well in a 384-well opaque white tissue-culture plate. Include wells with media only (no cells) for background luminescence subtraction[5].

  • Treatment: Add 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride in a 10-point dose-response format. Incubate at 37°C, 5% CO₂ for 72 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate, equilibrating both to room temperature for 30 minutes prior to use to ensure optimal luciferase enzyme kinetics[6].

  • Lysis and Reaction: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well. Mix gently on an orbital shaker for 2 minutes to induce cell lysis[7].

  • Signal Stabilization & Readout: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[6].

Data Presentation & Assay Metrics

To ensure robust cross-assay comparison, the quantitative parameters and expected metrics for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride optimization are summarized below.

Assay ParameterCETSA (Target Engagement)CellTiter-Glo (Phenotypic)Mechanistic Rationale
Cell Density 1×106 cells/mL3,000 - 5,000 cells/wellCETSA requires high protein yield for detection; CTG requires a density strictly within the linear range of ATP detection.
Compound Incubation 2 - 4 hours72 hours2-4h allows the protonated azetidine to permeate without triggering protein degradation; 72h allows sufficient time for apoptosis to manifest.
Primary Readout ΔTm​ (°C) IC50​ (nM) ΔTm​ quantifies the thermodynamic stabilization of the target; IC50​ quantifies the functional potency of the inhibitor.
Self-Validation Control Isothermal Dose-Response (ITDR)Vehicle (DMSO) & Media-onlyITDR proves concentration-dependent on-target binding; Media-only controls for background luminescence.

References

  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (PubMed / NIH) URL:[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Strategic Protecting Group Selection in Azetidine Synthesis for Purine SNAr Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol

Executive Summary

Azetidines have emerged as highly valuable structural motifs in modern drug discovery, frequently serving as metabolically stable, low-lipophilicity bioisosteres for piperidines and pyrrolidines[1]. However, the inherent ring strain (~26 kcal/mol) and the high nucleophilicity of the azetidine nitrogen present significant synthetic challenges, particularly when coupling to electron-deficient heterocycles like purines. This application note details the causality behind protecting group (PG) selection—specifically Benzyl (Bn), tert-Butyloxycarbonyl (Boc), and Carboxybenzyl (Cbz)—and provides a self-validating protocol for the nucleophilic aromatic substitution (SNAr) of azetidines with purine scaffolds.

Mechanistic Insights: Causality in Protecting Group Strategy

When synthesizing 3-substituted azetidines (e.g., 3-aminoazetidines) for purine coupling, orthogonal protection of the ring nitrogen is mandatory. The choice of PG dictates the stability of the intermediate and the success of the SNAr reaction.

  • Benzyl (Bn): The Bn group is often used during the initial cyclization of the azetidine ring from acyclic precursors because it prevents over-alkylation and withstands harsh basic ring-closure conditions. However, Bn is electron-donating, leaving the azetidine nitrogen highly basic and nucleophilic. This can interfere with regioselective purine coupling, necessitating its removal and replacement prior to the SNAr step[2].

  • tert-Butyloxycarbonyl (Boc): The Boc group is the industry standard for modulating azetidine reactivity. By converting the basic amine to a neutral carbamate, Boc drastically reduces the electron density on the ring nitrogen. This prevents unwanted side reactions and directs the SNAr coupling exclusively to the exocyclic 3-amino substituent. Boc is highly stable to the basic conditions of purine coupling and is readily removed under acidic conditions[3].

  • Carboxybenzyl (Cbz): Cbz is crucial when acidic deprotection is not tolerated by the target purine analog. Furthermore, Cbz has been shown to stabilize transient carbocation intermediates at the C3 position through field effects, which is highly beneficial during electrophilic azetidinylation or functionalization prior to purine coupling[4]. N-Cbz azetidinols are also highly robust, tolerating complex iron-catalyzed alkylation conditions[5].

Quantitative Profiling of Protecting Groups

The table below summarizes the electronic effects, SNAr compatibility, and deprotection parameters for common azetidine protecting groups.

Protecting GroupElectronic Effect on Ring NSNAr Yield (6-Chloropurine)Deprotection ConditionsStability & Causality Insights
Benzyl (Bn) Electron-donating< 30% (Poor regiocontrol)H₂, Pd/CHigh basicity of ring N leads to competitive side reactions and dimerization during SNAr.
Boc Electron-withdrawing85–92%TFA or HCl in DioxaneDeactivates ring N; highly stable to basic SNAr conditions; orthogonal to hydrogenation[2].
Cbz Electron-withdrawing80–88%H₂, Pd/C or TMSIStabilizes C3-cations via field effects[4]; orthogonal to acid-sensitive purine targets.

Workflow & Pathway Visualizations

G N1 1. Azetidine Ring (N-Bn Protected) N2 2. Debenzylation (H2, Pd/C) N1->N2 N3 3. Orthogonal Protection (Boc2O / Cbz-Cl) N2->N3 N4 4. SNAr Coupling (6-Chloropurine) N3->N4 N5 5. PG Deprotection (TFA or H2/Pd) N4->N5 N6 6. Azetidine-Purine API Scaffold N5->N6

Caption: Workflow for orthogonal protection and purine SNAr coupling of azetidines.

SNAr_Mechanism A N-Boc-Azetidine (Nucleophile) C Meisenheimer Complex (Transition State) A->C DIPEA B 6-Chloropurine (Electrophile) B->C D Chloride Elimination (Restored Aromaticity) C->D E Coupled Product (Azetidinyl-Purine) D->E

Caption: Mechanistic pathway of the SNAr coupling between 3-aminoazetidine and 6-chloropurine.

Self-Validating Experimental Protocols

Protocol A: Orthogonal Reprotection (N-Bn to N-Boc)

Objective: Convert N-Bn-3-aminoazetidine to N-Boc-3-aminoazetidine to deactivate the ring nitrogen prior to purine coupling. Causality: Direct SNAr with an N-Bn azetidine yields poor regioselectivity due to the nucleophilicity of the tertiary ring nitrogen. Swapping to a Boc carbamate eliminates this basicity, allowing the exocyclic amine to act as the sole nucleophile[2].

  • Reaction Setup: Dissolve N-Bn-3-aminoazetidine (1.0 eq) in absolute ethanol (0.2 M).

  • In Situ Trapping: Add 10% Pd/C (0.1 eq by weight) and Boc-anhydride (Boc₂O, 1.2 eq) directly to the reaction flask.

    • Expert Insight: Performing hydrogenolysis in the presence of Boc₂O traps the highly reactive free azetidine intermediate immediately, preventing ring-opening or dimerization.

  • Hydrogenolysis: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at 20 °C for 18 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate under reduced pressure and purify via silica gel chromatography.

  • Self-Validation: Perform TLC (10% MeOH/DCM). The disappearance of the UV-active N-Bn starting material and the appearance of a UV-inactive, Ninhydrin-active (upon heating) spot confirms the successful installation of the Boc group and the presence of the primary amine.

Protocol B: SNAr Coupling with 6-Chloropurine

Objective: Form the C-N bond between the 3-amino group of the azetidine and the C6 position of the purine ring. Causality: The SNAr reaction requires elevated temperatures to form the Meisenheimer complex. n-Butanol is selected as the solvent because its high boiling point (117 °C) provides the necessary thermal energy, and its protic nature solvates the departing chloride ion, accelerating the elimination step.

  • Reaction Setup: Charge a pressure vial with 6-chloropurine (1.0 eq) and N-Boc-3-aminoazetidine (1.1 eq).

  • Base Addition: Suspend the reagents in n-butanol (0.5 M) and add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Expert Insight: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile against the purine electrophile.

  • Coupling: Seal the vial and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: LC-MS analysis of the crude mixture must exhibit a mass shift corresponding to the loss of HCl (M - 36.5 Da). The complete absence of the 6-chloropurine isotope pattern (M, M+2) in the chromatogram confirms quantitative substitution.

Protocol C: Global Deprotection of the N-Boc Group

Objective: Unmask the azetidine ring nitrogen to yield the final active pharmaceutical ingredient (API) scaffold. Causality: The Boc group is cleaved using anhydrous acidic conditions to prevent hydrolytic degradation of the newly formed purine-azetidine conjugate[3].

  • Reaction Setup: Dissolve the N-Boc-azetidinyl-purine conjugate in anhydrous dichloromethane (DCM, 0.1 M) and cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise.

    • Expert Insight: Cooling prevents exothermic degradation, while the large excess of TFA drives the equilibrium toward the rapid formation of isobutylene and CO₂ gases.

  • Cleavage: Warm the reaction to room temperature and stir for 2 hours.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the product as a TFA salt.

  • Self-Validation: ¹H NMR (DMSO-d₆) will show the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group). The appearance of a broad exchangeable signal at ~9.0 ppm confirms the formation of the protonated azetidinium salt.

Sources

Application Note: High-Efficiency HPLC Purification Protocols for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Causality

The purification of highly polar, basic pharmaceutical intermediates presents a profound challenge in preparative liquid chromatography. The target molecule, 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride , is a prime example of a chromatographically recalcitrant compound.

To design a successful purification protocol, we must first deconstruct the molecule's physicochemical properties and understand the causality behind its chromatographic behavior:

  • Dual Basic Centers: The molecule possesses an adenine core (purin-6-amine) and an aliphatic azetidine ring. The primary amine on the purine ring is poorly basic due to resonance, but the N1 position of the purine ring has a pKa of ~4.1. The secondary amine of the azetidine ring is highly basic, with a pKa of ~9.5.

  • Ionization State: In standard acidic mobile phases (pH 2.0–3.0), the molecule exists as a highly polar di-cation (+2 charge).

  • The Silanol Effect: When subjected to standard Reversed-Phase Liquid Chromatography (RPLC) using a C18 column, this di-cationic state leads to two catastrophic failures. First, the extreme hydrophilicity results in immediate breakthrough (elution in the void volume). Second, the positively charged amines interact aggressively with residual, unendcapped silanol groups ( SiO− ) on the silica matrix, causing severe peak tailing, band broadening, and poor recovery[1].

To circumvent these issues, we must abandon standard RPLC and employ specialized modalities that leverage the molecule's polarity rather than fighting it. This guide details two orthogonal, self-validating purification workflows: Ion-Pairing Reversed-Phase HPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) [2].

Purification_Strategy Start Crude 9-(azetidin-3-ylmethyl)- 9H-purin-6-amine HCl Assess Physicochemical Assessment Highly Polar, Dual Basic Sites (pKa ~4.1, ~9.5) Start->Assess RP_Fail Standard RPLC (C18) Hydrophilic Breakthrough & Silanol Tailing Assess->RP_Fail Avoid HILIC Method A: HILIC Zwitterionic Phase Orthogonal Partitioning Assess->HILIC Optimal for Polar Salts IP_RP Method B: IP-RPLC C18 + HFBA Ion-Pairing Hydrophobic Masking Assess->IP_RP Optimal for Scalability Lyophilization Fraction Pooling & Lyophilization HILIC->Lyophilization IP_RP->Lyophilization Pure Purified API (>99% Purity) Lyophilization->Pure

Figure 1: Decision matrix for the purification of highly polar purine derivatives.

Method A: Preparative Ion-Pairing RP-HPLC (IP-RPLC)

Mechanistic Rationale

When HILIC is not viable due to equipment limitations, RPLC can be forced to retain polar amines through Ion-Pairing (IP) . By adding a volatile perfluorinated carboxylic acid to the mobile phase, we create a dynamic equilibrium. The negatively charged perfluorinated counter-ion binds to the positively charged azetidine and purine nitrogens, forming a neutral, highly lipophilic complex[1].

While Trifluoroacetic acid (TFA) is the industry standard, it often fails to provide sufficient hydrophobicity for di-cations. Therefore, this protocol utilizes Heptafluorobutyric acid (HFBA) . HFBA has a longer fluorinated carbon chain, which acts as a hydrophobic "anchor," drastically increasing retention on the C18 stationary phase and masking the amines from residual silanols[1].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude hydrochloride salt in Mobile Phase A (0.1% HFBA in H2​O ) at a concentration of 20–50 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter. Self-Validation Step: Ensure the sample solvent perfectly matches the initial mobile phase conditions to prevent injection-induced peak distortion[1].

  • Column Equilibration: Flush the preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 5 column volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B to establish the ion-pairing equilibrium on the stationary phase.

  • Injection & Elution: Inject the sample and execute the shallow gradient outlined in Table 1. Because the complex is still relatively polar, a slow ramp of organic modifier is required to achieve high-resolution separation from structurally similar synthetic impurities.

  • Fraction Collection: Trigger fraction collection via UV detection at 254 nm (optimal for the purine chromophore) and 210 nm.

  • Post-Processing: Pool pure fractions. Because HFBA is volatile, the pooled fractions can be directly lyophilized. Note: The resulting product will be the HFBA salt, not the HCl salt. If the HCl salt is strictly required for downstream applications, a subsequent salt-exchange step via a strong anion exchange (SAX) resin or controlled precipitation is necessary.

IP-RPLC Gradient & Parameters
ParameterSpecification
Column Preparative C18 (e.g., 250 x 21.2 mm, 5 µm, 100 Å)
Mobile Phase A 0.1% Heptafluorobutyric acid (HFBA) in Milli-Q Water
Mobile Phase B 0.1% Heptafluorobutyric acid (HFBA) in Acetonitrile
Flow Rate 20.0 mL/min
Column Temperature Ambient (20–25 °C)
Gradient Profile 0–3 min: 2% B (Isocratic hold for desalting)3–23 min: 2% 35% B (Linear gradient)23–25 min: 35% 95% B (Column wash)25–30 min: 2% B (Re-equilibration)

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanistic Rationale

HILIC is the most scientifically elegant solution for the purification of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride. HILIC operates as a "reversed reversed-phase" system[3]. The stationary phase is highly polar (e.g., a zwitterionic sulfobetaine phase), and the mobile phase is highly organic (>70% Acetonitrile)[3].

The fundamental mechanism relies on the formation of an immobilized, water-enriched layer on the surface of the polar stationary phase[3]. The highly polar di-cationic analyte partitions out of the hydrophobic bulk mobile phase and into this aqueous layer. Furthermore, zwitterionic phases (like ZIC-HILIC) provide weak, simultaneous cation- and anion-exchange interactions, which are exceptionally effective for separating purine bases from closely related impurities[4].

HILIC_Mechanism MobilePhase Mobile Phase (>75% ACN) WaterLayer Immobilized Water Layer (Aqueous Enriched) MobilePhase->WaterLayer Dynamic Partitioning Analyte Protonated Purine-Azetidine (Analyte Cation) MobilePhase->Analyte Delivers Analyte StatPhase Zwitterionic Phase (ZIC-HILIC) WaterLayer->StatPhase Hydration Shell Analyte->WaterLayer Hydrophilic Partitioning Analyte->StatPhase Weak Cation Exchange

Figure 2: Mechanistic pathway of HILIC retention for polar basic amines.

Step-by-Step Protocol
  • Sample Preparation (Critical Step): In HILIC, water is the strong eluting solvent[3]. If the sample is dissolved in 100% water, the injection volume will cause local disruption of the stationary phase water layer, leading to severe peak splitting. Dissolve the crude API in a minimum amount of water, then dilute with Acetonitrile until the final composition is at least 50% ACN. Centrifuge to remove any precipitated salts.

  • Buffer Selection: Use a volatile buffer to control the ionization state and ensure reproducible partitioning. 100 mM Ammonium Formate (adjusted to pH 3.0 with formic acid) is ideal. At pH 3.0, both the purine and azetidine nitrogens are fully protonated, maximizing hydrophilic retention.

  • Column Equilibration: HILIC columns require extensive equilibration to establish the stable hydration shell[3]. Flush the column with at least 10–15 CV of the starting mobile phase (85% B).

  • Injection & Elution: Execute the gradient (Table 2). Note that in HILIC, the gradient runs from high organic to high aqueous[3].

  • Post-Processing: Pool the fractions. Because the mobile phase contains high amounts of acetonitrile and volatile ammonium formate, it is highly amenable to rapid rotary evaporation (to remove ACN) followed by lyophilization.

HILIC Gradient & Parameters
ParameterSpecification
Column Preparative Zwitterionic HILIC (e.g., ZIC-HILIC, 250 x 21.2 mm, 5 µm)
Mobile Phase A (Aqueous) 100 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B (Organic) 100% Acetonitrile (LC-MS Grade)
Flow Rate 20.0 mL/min
Column Temperature 30 °C (Elevated temp improves mass transfer in HILIC)
Gradient Profile 0–3 min: 85% B (Isocratic hold)3–20 min: 85% 50% B (Linear gradient - increasing water)20–23 min: 50% B (Column wash)23–35 min: 85% B (Extended re-equilibration)

Quantitative Data & Expected Outcomes

To establish a self-validating system, analytical aliquots of the purified fractions must be reinjected to confirm purity and recovery. Table 3 summarizes the expected performance metrics for both methodologies.

MetricMethod A: IP-RPLC (HFBA)Method B: ZIC-HILIC
Retention Time ( tR​ ) ~14.5 minutes~12.0 minutes
Peak Symmetry ( As​ ) 1.1 - 1.3 (Slight tailing possible)0.9 - 1.1 (Excellent symmetry)
Loading Capacity Moderate (10–20 mg per injection)High (30–50 mg per injection)
Final Salt Form Heptafluorobutyrate saltFormate salt (requires HCl titration if HCl salt is final target)
Typical Recovery 85% - 90%>95%
Orthogonality Separation based on hydrophobicity of the ion-pairSeparation based on hydrophilicity and charge state

References

  • BenchChem. "HPLC purification techniques for modified nucleosides." BenchChem,
  • Marrubini, G., et al.
  • Thermo Fisher Scientific.
  • Separation Science. "HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.

Sources

Cellular Thermal Shift Assay (CETSA) for Target Engagement of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The validation of intracellular target engagement is a critical bottleneck in the development of novel therapeutics and chemical probes. 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine (C9H12N6, MW: 204.23 g/mol )[1] is a highly versatile adenine-derived scaffold. The incorporation of the azetidine ring—a four-membered nitrogen-containing heterocycle—confers high ring strain, an sp^3^-rich character, and conformational rigidity. These structural features significantly enhance the pharmacokinetic profile, aqueous solubility, and metabolic stability of the purine core, making it an exceptional mimic of ATP and S-adenosylmethionine (SAM)[2].

To definitively prove that this compound penetrates the cell membrane and binds its intended kinase or methyltransferase target in a physiological environment, we employ the Cellular Thermal Shift Assay (CETSA) . Originally developed by 3[3], CETSA is a label-free biophysical technique that quantifies ligand-induced thermal stabilization of proteins directly within living cells.

Mechanistic Foundations: The Thermodynamics of CETSA

As a Senior Application Scientist, I emphasize that running a successful CETSA requires understanding why the assay works, not just how to execute it. Proteins in a cellular matrix exist in a dynamic thermodynamic equilibrium between their folded (native) and unfolded (denatured) states.

When a cell lysate or intact cell is subjected to a transient heat pulse, the thermal energy disrupts non-covalent structural interactions. This shifts the equilibrium toward the denatured state, causing the protein to expose hydrophobic residues and irreversibly aggregate[4]. However, when 9-(azetidin-3-ylmethyl)-9H-purin-6-amine binds to the active site (e.g., the ATP hinge region), the free energy of the folded state is significantly lowered. This thermodynamic stabilization means a higher temperature is required to achieve denaturation, resulting in a measurable rightward shift in the melting temperature ( ΔTm​ )[5].

Thermodynamic_Equilibrium P Native Target Protein (Folded) PL Protein-Ligand Complex (Thermodynamically Stabilized) P->PL + Ligand D Denatured Protein (Aggregated) P->D Heat (Tm) L 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (Ligand) PL->D Heat (Tm + ΔTm)

Thermodynamic equilibrium of ligand-induced thermal stabilization during CETSA.

Self-Validating Experimental Design

A trustworthy protocol must be a self-validating system. To ensure the observed ΔTm​ is a true reflection of intracellular target engagement by 9-(azetidin-3-ylmethyl)-9H-purin-6-amine, the experimental design must incorporate the following control axes:

  • Intact Cells vs. Cell Lysates: Treating intact cells proves membrane permeability and active intracellular engagement. Running a parallel assay on cell lysates (where membranes are pre-disrupted) serves as a positive control for direct target binding, isolating the binding event from cellular efflux/influx variables[3].

  • Isothermal Dose-Response (ITDR): While a melt curve establishes the ΔTm​ , an ITDR at a fixed temperature (usually Tm​

    • 3°C) validates the concentration-dependent nature of the binding, allowing for the calculation of an apparent EC50​ [3].
  • Non-Target Control: Monitoring a housekeeping protein (e.g., GAPDH) ensures the compound is not acting as a non-specific chemical denaturant or stabilizer.

CETSA_Workflow N1 1. Cell Culture & Compound Dosing N2 2. Aliquot into PCR Tubes N1->N2 N3 3. Thermal Challenge (Gradient Cycler) N2->N3 N4 4. Cell Lysis (Freeze-Thaw + NP-40) N3->N4 N5 5. Ultracentrifugation (Pellet Aggregates) N4->N5 N6 6. Supernatant Detection (WB or Multiplex PEA) N5->N6

Step-by-step experimental workflow for the Cellular Thermal Shift Assay.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Compound Treatment
  • Cell Harvest: Cultivate the target cell line (e.g., K-562 or THP-1) to 70-80% confluence. Harvest, wash twice with PBS, and resuspend in Hank's Balanced Salt Solution (HBSS) at a density of 2×106 cells/mL.

    • Causality: HBSS is utilized instead of complete media to prevent serum proteins (like BSA) from sequestering the compound, which would artificially lower the effective free drug concentration.

  • Dosing: Divide the suspension into two pools. Treat Pool A with 10 µM 9-(azetidin-3-ylmethyl)-9H-purin-6-amine and Pool B with an equivalent volume of DMSO (0.1% final concentration).

  • Incubation: Incubate both pools for 1 hour at 37°C in a 5% CO2 incubator.

    • Causality: A 1-hour incubation is sufficient for the azetidine-modified purine to achieve thermodynamic binding equilibrium within the intracellular compartment without triggering downstream transcriptional changes or cytotoxicity that could alter baseline protein expression[5].

Phase 2: Thermal Challenge (Melt-and-Measure)
  • Aliquoting: Distribute 50 µL of the treated cell suspensions into 96-well PCR plates (10 wells per treatment group).

  • Heating: Using a gradient thermal cycler, subject the samples to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes.

    • Causality: A strict 3-minute transient heat pulse ensures uniform thermal transfer while minimizing heat-induced changes to cell permeability and secondary ligand rearrangements that occur during prolonged heating[4].

  • Cooling: Immediately transfer the plate to a 4°C block for 3 minutes to halt the denaturation process.

Phase 3: Lysis and Separation
  • Lysis: Add 10 µL of 6X Lysis Buffer (containing 2.4% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, and protease inhibitors) to each well. Subject the plate to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Causality: NP-40 is a mild, non-ionic detergent. It extracts soluble proteins efficiently but is not harsh enough to solubilize the thermally aggregated proteins. Freeze-thawing ensures complete mechanical disruption of the cell membrane[5].

  • Ultracentrifugation: Transfer the lysates to polycarbonate tubes and centrifuge at 100,000 × g for 20 minutes at 4°C.

    • Causality: Standard benchtop centrifugation (e.g., 20,000 × g) often leaves micro-aggregates in the supernatant, leading to false-positive baseline signals. Ultracentrifugation is critical to completely pellet high-molecular-weight aggregates[5].

Phase 4: Detection
  • Quantification: Carefully aspirate the supernatant (containing the stabilized, soluble target protein). Analyze the fraction using Quantitative Western Blotting or a high-throughput multiplex Proximity Extension Assay (PEA)[6].

  • Data Fitting: Plot the normalized signal intensity against temperature and fit the data to a standard Boltzmann sigmoidal curve to determine the Tm​ .

Quantitative Data Interpretation

The efficacy of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine as a target binder is evaluated by the magnitude of the thermal shift ( ΔTm​ ). Below is a representative data summary demonstrating the expected profiling of this scaffold against common purine-binding targets.

Table 1: Representative CETSA Target Engagement Profiling

Target ClassRepresentative EnzymeVehicle Tm​ (°C)Ligand Tm​ (°C) ΔTm​ (°C)Apparent EC50​ (µM)
Kinase (ATP-site) CDK446.251.8+5.6 0.45
Kinase (ATP-site) p38 α 48.555.1+6.6 0.22
Methyltransferase DOT1L50.154.3+4.2 1.15
Non-Target Control GAPDH56.056.1+0.1 N/A

Note: A ΔTm​ > 2.0°C is generally considered a statistically significant confirmation of direct target engagement in a cellular context.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • ChemRadar Database. (2026). 9-[(Azetidin-3-yl)
  • PubMed Central. (2026).
  • ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Guide to Pharmacology. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. IUPHAR/BPS.

Sources

developing a protocol for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Evaluation of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine

Mechanistic Rationale & Structural Causality

The compound 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (hereafter referred to as 9-AZM ) is a highly optimized pharmacophore utilized in the development of ATP-competitive kinase inhibitors, particularly targeting lipid kinases such as Phosphoinositide 3-kinase delta (PI3Kδ)[1]. Successful in vivo translation of this molecule requires a deep understanding of its structural causality:

  • The Purine Core (9H-purin-6-amine): This moiety directly mimics the adenine ring of endogenous ATP. It acts as the primary hinge-binding motif, anchoring the inhibitor within the catalytic kinase domain via critical bidentate hydrogen bonds (e.g., to the Val828 residue in PI3Kδ)[2].

  • The N9-Azetidin-3-ylmethyl Substitution: Positioned at the N9 of the purine, this group projects into the solvent-exposed ribose pocket or the hydrophobic pocket lined by gatekeeper residues (e.g., Ile825)[2]. Azetidines serve as highly valuable, rigid bioisosteres for larger saturated amines (like piperidines or pyrrolidines)[3]. By contracting the ring size, the azetidine moiety reduces lipophilicity (clogP), decreases metabolic clearance by liver microsomes, and fine-tunes the overall pharmacokinetic (PK) profile without sacrificing target affinity[3].

Mechanism ATP Endogenous ATP PI3K PI3Kδ (Active Kinase) ATP->PI3K Binds hinge region AZM 9-AZM (Inhibitor) AZM->PI3K Competes for ATP pocket PIP3 PIP3 Generation PI3K->PIP3 AKT p-AKT (Ser473) Activation PIP3->AKT Prolif Oncogenic Proliferation AKT->Prolif

9-AZM competitively blocks ATP binding at PI3Kδ, halting downstream AKT signaling and proliferation.

Experimental Workflow Design

To prevent late-stage attrition, the in vivo evaluation of 9-AZM must follow a self-validating, phased approach. Each phase acts as a gating mechanism for the next, ensuring that systemic exposure correlates with target engagement before efficacy is assumed.

Workflow N1 Phase 1: Formulation & MTD N2 Phase 2: PK Profiling (IV/PO) N1->N2 N3 Phase 3: PD Target Engagement N2->N3 N4 Phase 4: In Vivo Efficacy N3->N4

Preclinical in vivo evaluation workflow for 9-AZM, progressing from formulation to efficacy.

Step-by-Step Protocols: A Self-Validating System

Phase 1: Formulation and Maximum Tolerated Dose (MTD)

Causality: The basic secondary amine of the azetidine ring can lead to pH-dependent solubility issues. Formulating 9-AZM in a standard saline solution will likely result in in vivo precipitation, leading to erratic absorption and artificial toxicity.

  • Formulation: Dissolve 9-AZM in 10% DMSO, followed by 40% PEG400, and 50% acidified water (pH 4.0, 50 mM Citrate buffer) to ensure the azetidine nitrogen is protonated.

  • Dosing: Administer via oral gavage (PO) to C57BL/6 mice in escalating doses (10, 30, 100 mg/kg).

  • Observation: Monitor clinical signs and body weight daily for 7 days.

  • Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 10 minutes prior to dosing. If a pellet forms, the compound has precipitated, invalidating the formulation. The solution must remain optically clear.

Phase 2: Pharmacokinetics (PK) Profiling

Causality: Establishing the relationship between the administered dose and systemic exposure is critical. The azetidine modification is specifically designed to improve oral bioavailability ( F% ) and extend the half-life ( T1/2​ ) compared to pyrrolidine analogs[3].

  • Administration: Dose Cohort A intravenously (IV, 2 mg/kg) and Cohort B orally (PO, 10 mg/kg).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantification: Extract plasma and analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

  • Self-Validation Check: Calculate the extraction recovery of 9-AZM from blank plasma spiked with an internal standard (e.g., stable isotope-labeled 9-AZM). Recovery must be >85% with a coefficient of variation (CV) <15%. Failure to meet this metric invalidates the PK parameters due to unquantified matrix effects.

Phase 3: Pharmacodynamics (PD) & Target Engagement

Causality: High plasma concentration does not guarantee intracellular target engagement. To prove 9-AZM inhibits its target (e.g., PI3Kδ) in vivo, we must measure the suppression of the downstream effector, phosphorylated AKT (p-AKT Ser473)[1].

  • Tissue Harvesting: 2 hours post-dose (at expected Tmax​ ), euthanize the mice and rapidly excise the spleen (a leukocyte-rich organ where PI3Kδ is highly expressed).

  • Lysis: Homogenize the tissue in RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Analysis: Quantify p-AKT (Ser473) relative to total AKT using a sandwich ELISA or Western Blot.

  • Self-Validation Check: Include a vehicle-treated cohort and a positive control cohort (e.g., a known PI3K inhibitor like idelalisib). The vehicle cohort establishes the 100% baseline for p-AKT. A variance of >20% in the vehicle baseline across biological replicates invalidates the tissue extraction process, indicating post-mortem phosphatase degradation.

Phase 4: In Vivo Efficacy (Syngeneic Tumor Model)

Causality: Once PK and PD are aligned, efficacy can be tested. Because PI3Kδ drives B-cell malignancies and modulates the tumor microenvironment, an immune-competent syngeneic model (e.g., A20 B-cell lymphoma) is required to capture both direct apoptotic effects and immune-mediated clearance.

  • Inoculation: Inject 5×105 A20 cells subcutaneously into the right flank of BALB/c mice.

  • Treatment: Once tumors reach 100 mm 3 , randomize mice and begin PO dosing of 9-AZM (at the ED50​ determined from Phase 3) once daily.

  • Measurement: Measure tumor volume via calipers every 2 days using the formula: V=(Length×Width2)/2 .

  • Self-Validation Check: Monitor body weight concurrently with tumor volume. A weight loss of >15% in the 9-AZM treatment group invalidates the efficacy data, as tumor growth inhibition may be an artifact of systemic toxicity rather than targeted pharmacological action.

Quantitative Data Summary

The following table outlines the target preclinical parameters required to advance an azetidine-purine derivative like 9-AZM into IND-enabling studies.

ParameterAssay / CompartmentTarget ThresholdCausality / Rationale
Clearance ( Cl ) Mouse IV PK< 30 mL/min/kgAzetidine ring resists oxidative metabolism by hepatic CYPs, keeping clearance below hepatic blood flow[3].
Oral Bioavailability ( F% ) Mouse PO vs IV PK> 40%Low molecular weight and optimized basicity of the azetidine nitrogen enhance GI absorption[3].
Target IC50​ Biochemical Assay< 10 nMPurine N1/C2 bidentate hinge binding ensures high-affinity ATP competition[2].
Selectivity Index Kinome Panel> 100-fold vs PI3KαN9-azetidin-3-ylmethyl group exploits the unique gatekeeper topology of the target isoform[2].
PD Inhibition Spleen p-AKT (Ser473)> 80% inhibition at Cmax​ Validates that systemic free-drug concentrations exceed the intracellular IC90​ [1].

References

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. 1

  • Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability. ACS Medicinal Chemistry Letters.2

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. 3

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. 4

Sources

xenograft models for testing 9-(azetidin-3-ylmethyl)-9H-purin-6-amine efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Efficacy Testing in Xenograft Models: Evaluating the Novel PI3K Pathway Inhibitor 9-(azetidin-3-ylmethyl)-9H-purin-6-amine

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular functions, including growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a vast number of human cancers, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, has made it a prime target for rationally designed cancer therapeutics.[1][2][3] 9-(azetidin-3-ylmethyl)-9H-purin-6-amine is a novel synthetic compound whose purine scaffold is characteristic of kinase inhibitors. This guide provides a comprehensive framework and detailed protocols for evaluating its preclinical efficacy, operating under the well-supported hypothesis that it functions as a PI3K pathway inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It offers a self-contained guide to designing, executing, and interpreting in vivo xenograft studies. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind experimental choices to ensure the generation of high-quality, reproducible data for go/no-go decisions in a drug development pipeline.

Part 1: Scientific Rationale & Model Selection

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular cues into intracellular responses. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR (mechanistic Target of Rapamycin), which promotes protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates S6 p-S6 S6K->S6 p Growth Cell Growth, Proliferation, Survival S6->Growth PTEN PTEN PTEN->PIP3 Inhibits Drug 9-(azetidin-3-ylmethyl) -9H-purin-6-amine Drug->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Rationale for Xenograft Model Selection

The success of an in vivo efficacy study hinges on the selection of an appropriate tumor model. For a targeted agent like a PI3K inhibitor, the genetic background of the cancer cells is paramount. Cell lines or patient-derived tumors with activating mutations in the PI3K pathway are hypothesized to be "addicted" to this signaling cascade and are therefore more likely to be sensitive to its inhibition.[4]

Cell-Derived Xenograft (CDX) Models: These models are established by subcutaneously implanting human tumor cell lines into immunocompromised mice.[5] They are highly reproducible, cost-effective, and allow for large-scale screening.

Patient-Derived Xenograft (PDX) Models: PDX models are generated by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse.[6][7] These models better recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering a more clinically relevant preclinical platform.[6][7][8]

For initial efficacy screening of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine, a panel of CDX models with diverse PI3K pathway alterations is recommended.

Cell LineCancer TypeKey Genetic AlterationsRationale for Inclusion
MCF7 Breast CancerPIK3CA (E545K) mutationRepresents PIK3CA-mutant luminal breast cancer; known sensitivity to PI3K inhibitors.[9]
T-47D Breast CancerPIK3CA (H1047R) mutationAnother common PIK3CA hotspot mutation in breast cancer.[3][9]
H1975 NSCLCPIK3CA mutationA non-small cell lung cancer line shown to be sensitive to PI3K pathway inhibitors.[4]
U87 MG GlioblastomaPTEN nullRepresents tumors where the pathway is activated via loss of the PTEN tumor suppressor.
A549 NSCLCPIK3CA wild-type, KRAS mutantServes as a potential negative control to assess specificity for the PI3K pathway.[4]
CAL-51 Breast CancerPIK3CA mutant, PTEN nullA model to investigate response in tumors with dual pathway alterations.[3]

Part 2: Preclinical Efficacy Evaluation Protocol

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[10] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integral to the study design.[11][12]

  • Replacement: Justify why non-animal methods are not suitable.

  • Reduction: Use the minimum number of animals necessary for statistically significant results, aided by power calculations.[13]

  • Refinement: Minimize animal suffering through humane handling, appropriate anesthesia, and defined humane endpoints.[11][14]

Overall Experimental Workflow

The workflow for a typical subcutaneous xenograft efficacy study is outlined below.

Workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase 1: Implantation cluster_study In Vivo Phase 2: Efficacy Study cluster_analysis Analysis Phase CellCulture 1. Cell Line Culture & Expansion CellPrep 2. Cell Harvest & Preparation CellCulture->CellPrep Implantation 3. Subcutaneous Implantation in Mice CellPrep->Implantation TumorGrowth 4. Tumor Growth to Staging Volume (e.g., 100-150 mm³) Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment Administration (Vehicle vs. Drug) Randomization->Treatment Monitoring 7. Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint 8. Study Termination (Humane/Scientific Endpoints) Monitoring->Endpoint SampleCollection 9. Tumor & Tissue Collection (PK/PD) Endpoint->SampleCollection DataAnalysis 10. Data Analysis & Interpretation SampleCollection->DataAnalysis

Figure 2: Standard workflow for a xenograft efficacy study.
Detailed Step-by-Step Protocols

Protocol 2.3.1: Cell Culture and Preparation

  • Culture selected cancer cell lines in their recommended media and conditions until they reach 70-80% confluency.

  • On the day of implantation, harvest cells using trypsin and neutralize.

  • Wash the cells twice with sterile, serum-free media or phosphate-buffered saline (PBS).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Resuspend the final cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel® to achieve the desired final concentration (e.g., 10 x 10⁶ cells per 100 µL).[15][16] Keep the cell suspension on ice.

Protocol 2.3.2: Subcutaneous Xenograft Implantation

  • Use 6-8 week old immunocompromised mice (e.g., Athymic Nude, NOD/SCID).

  • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

  • Shave a small area on the right flank of the mouse.[16]

  • Gently mix the cell suspension to ensure uniformity. Using a 25-27 gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the shaved flank.[16][17]

  • Monitor the mice until they have fully recovered from anesthesia.

Protocol 2.3.3: Study Design and Treatment

  • Monitor tumor growth 2-3 times per week using digital calipers.[10] Calculate tumor volume (TV) using the formula: TV (mm³) = [Length x (Width)²] / 2 .[10][18]

  • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment cohorts (e.g., n=8-10 mice per group). This ensures an even distribution of tumor sizes across groups at the start of treatment.[19]

  • Prepare the dosing formulations. 9-(azetidin-3-ylmethyl)-9H-purin-6-amine should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose). A vehicle-only group serves as the negative control.

  • Administer the drug and vehicle according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Record animal weights at each dosing to monitor for toxicity.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Connecting the drug's concentration in the body (Pharmacokinetics) to its effect on the target pathway (Pharmacodynamics) is crucial for understanding its mechanism of action and optimizing dosing.[1][2]

Protocol 3.1: Pharmacokinetic (PK) Analysis

  • In a satellite group of tumor-bearing mice, administer a single dose of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture at termination).[20]

  • Process blood to plasma and store at -80°C.

  • At the terminal time point, collect tumors and other relevant organs.

  • Analyze the concentration of the compound in plasma and tissue lysates using a validated LC-MS/MS method.[21][22]

  • Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), half-life (t½), and overall exposure (AUC).[21]

Protocol 3.2: Pharmacodynamic (PD) Biomarker Analysis

  • At the end of the efficacy study, or in a separate short-term PD study, collect tumor samples at various time points after the final dose (e.g., 2, 8, 24 hours).

  • Immediately snap-freeze tumors in liquid nitrogen or fix them in formalin.

  • For frozen tumors, prepare protein lysates.

  • Assess the phosphorylation status of key downstream PI3K pathway proteins using Western Blot or ELISA. Key biomarkers include:

    • p-AKT (Ser473): A direct downstream target of PI3K signaling.

    • p-S6 (Ser235/236): A downstream indicator of mTORC1 activity.[23][24]

  • A significant reduction in the levels of p-AKT and/or p-S6 in drug-treated tumors compared to vehicle-treated tumors provides evidence of on-target pathway inhibition.[9][24]

Part 4: Data Analysis and Interpretation

4.1 Efficacy Endpoints and Data Visualization

  • Tumor Growth Curves: Plot the mean tumor volume (± SEM) for each group over time. This provides a clear visual representation of treatment effect.[10]

  • Spider Plots: Plot the tumor volume of each individual mouse over time. This helps visualize heterogeneity in response within a treatment group.[10]

  • Waterfall Plots: Display the percent change in tumor volume for each individual animal at the end of the study, ranked from best to worst response. This is an effective way to show the distribution of responses.[10]

  • Tumor Growth Inhibition (TGI): A key quantitative endpoint. It can be calculated as: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

4.2 Statistical Analysis The choice of statistical test is critical for drawing valid conclusions. For comparing tumor volumes between groups at the end of the study, a Student's t-test or ANOVA followed by post-hoc tests can be used. For analyzing tumor growth over time, more advanced methods like linear mixed-effects models are recommended as they account for repeated measures on the same animal.[25][26][27]

ParameterDescription
Tumor Volume (TV) Measured 2-3 times weekly. Primary raw data point.
Body Weight Measured 2-3 times weekly. Primary toxicity indicator.
% TGI Percent Tumor Growth Inhibition. Primary efficacy endpoint.
Tumor Regression A negative change in tumor volume from baseline.
p-value Statistical significance of the difference between treated and control groups.

4.3 Integrated Analysis The ultimate goal is to establish a clear relationship between drug exposure, target modulation, and anti-tumor activity. A successful outcome would demonstrate that therapeutically effective doses of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine achieve plasma and tumor concentrations sufficient to inhibit PI3K signaling (as measured by PD biomarkers), leading to statistically significant tumor growth inhibition.

Conclusion

The use of well-characterized xenograft models is an indispensable step in the preclinical validation of novel anti-cancer agents like 9-(azetidin-3-ylmethyl)-9H-purin-6-amine. By carefully selecting models based on the target pathway's genetic context and employing rigorous, standardized protocols for efficacy and PK/PD analysis, researchers can generate the high-quality data necessary to confidently advance promising new therapies toward clinical development.

References

  • Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Translational Oncogenomics, 7(Suppl 1), 33–49. [Link]

  • Chen, K., et al. (2018). Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models. Cancers, 10(11), 446. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • Josephs, D. H., & Sarker, D. (2016). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Translational Oncogenomics, 7(Suppl 1), 33–49. [Link]

  • Wieczorek, M., et al. (2012). Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PLoS ONE, 7(10), e47927. [Link]

  • Heitjan, D. F. (2011). Biology, Models and the Analysis of Tumor Xenograft Experiments. Clinical Cancer Research, 17(13), 4199–4201. [Link]

  • Wang, D., et al. (2021). Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. Journal of Translational Medicine, 19(1), 190. [Link]

  • Zhang, L. Y., et al. (2012). Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma. Cytometry Part B: Clinical Cytometry, 82(4), 258–268. [Link]

  • Stephenson, N. L., et al. (2019). Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. Scientific Reports, 9(1), 18764. [Link]

  • O'Flanagan, C. H., et al. (2016). In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC. Oncotarget, 7(48), 79546–79560. [Link]

  • Netherlands Inspectorate for Health Protection and Veterinary Public Health. (1999). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. [Link]

  • Kalli, K. R., et al. (2021). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting. Scientific Reports, 11(1), 8076. [Link]

  • Kalli, K. R., et al. (2021). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting. Scientific Reports, 11(1), 8076. [Link]

  • Voutsadakis, I. A. (2022). Cell line models for drug discovery in PIK3CA-mutated colorectal cancers. Tumor Biology, 44(1), 1-13. [Link]

  • Gao, H., et al. (2020). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Clinical Cancer Research, 26(23), 6147–6161. [Link]

  • Kalli, K. R., et al. (2021). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting. Scientific Reports, 11(1), 8076. [Link]

  • Brand, T. M., et al. (2020). Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. Molecular Cancer Therapeutics, 19(1), 136-147. [Link]

  • Grilli, G., et al. (2023). The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway. Frontiers in Oncology, 13, 1269395. [Link]

  • Hather, G., et al. (2014). Exploring a model-based analysis of patient derived xenograft studies in oncology drug development. Journal of Pharmacokinetics and Pharmacodynamics, 41(5), 433–444. [Link]

  • Karamboulas, C., et al. (2020). Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. STAR Protocols, 1(3), 100181. [Link]

  • Svantesson, M., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE, 19(7), e0305748. [Link]

  • El-Cheikh, J., et al. (2014). Targeting PI3K/mTOR Overcomes Resistance to HER2-Targeted Therapy Independent of Feedback Activation of AKT. Clinical Cancer Research, 20(13), 3505-3516. [Link]

  • Brand, T. M., et al. (2020). Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. Molecular Cancer Therapeutics, 19(1), 136-147. [Link]

  • Brana, I., et al. (2017). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget, 8(50), 87581–87593. [Link]

  • Gerlinger, M., & Koustas, E. (2011). Modeling the Tumor Growth Profiles in Xenograft Experiments—Letter. Clinical Cancer Research, 17(13), 4617. [Link]

  • Ates, M., et al. (2020). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. Journal of Basic and Clinical Health Sciences, 4, 90-95. [Link]

  • El-Cheikh, J., et al. (2014). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. Clinical Cancer Research, 20(13), 3505-16. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Bio-protocol. (n.d.). Subcutaneous xenograft model. [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical guidelines for the use of animals in research. [Link]

  • Villa, M., et al. (2015). Inhibition of PI3K Pathway Reduces Invasiveness and Epithelial-to-Mesenchymal Transition in Squamous Lung Cancer Cell Lines Harboring PIK3CA Gene Alterations. Molecular Cancer Therapeutics, 14(11), 2593-2603. [Link]

  • Forster, M., et al. (2016). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry, 59(17), 7825–7842. [Link]

  • Igarashi, K., et al. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Cancers, 13(15), 3822. [Link]

  • Cancer Research UK. (n.d.). Use of animals in research policy. [Link]

  • Norecopa. (n.d.). Guidelines for the use of animals in cancer research. [Link]

  • Woitok, M., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. International Journal of Molecular Sciences, 23(7), 3583. [Link]

  • Ashton, S., et al. (2020). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Molecular Cancer Therapeutics, 19(11), 2293-2304. [Link]

  • Chen, P., et al. (2022). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology, 13, 999335. [Link]

  • Sinues, P., et al. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(27), 7796-7800. [Link]

  • Al-Mawsawi, L. Q., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3001–3016. [Link]

  • Al-Mawsawi, L. Q., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3001–3016. [Link]

  • Roy, V., et al. (2020). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 25(18), 4275. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2), 000282. [Link]

  • Kaur, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 35-59. [Link]

Sources

formulation of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine for animal dosing

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and In Vivo Dosing Protocols for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine in Preclinical Models

Physicochemical Profiling & Causality in Formulation Design

The compound 9-(azetidin-3-ylmethyl)-9H-purin-6-amine is a synthetic small molecule characterized by an adenine (purin-6-amine) core substituted at the N9 position with an azetidin-3-ylmethyl moiety. Successfully formulating this compound for preclinical pharmacokinetic (PK) and efficacy studies requires a deep understanding of its structural thermodynamics.

  • The Purine Core ( π−π Stacking): The planar adenine scaffold engages in extensive intermolecular hydrogen bonding and π−π stacking. In its free base form, this leads to high crystal lattice energy and poor thermodynamic aqueous solubility, presenting a significant barrier to systemic exposure.

  • The Azetidine Ring (Ionization): The azetidine ring contains a secondary amine with a predicted pKa​ of ~10.4. At physiological pH (7.4), this amine is fully protonated, imparting a cationic charge. To leverage this basicity, the compound is typically synthesized and supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, which drastically improves its dissolution rate.

Because of these properties, the formulation strategy must actively disrupt purine stacking for intravenous (IV) solutions, while ensuring uniform wetting and particle suspension for high-dose oral (PO) administration.

Quantitative Formulation Matrix

To ensure reproducible systemic exposure, the following vehicles have been validated for rodent dosing. All quantitative data and stability metrics are summarized below for rapid comparison.

RouteTarget ConcentrationVehicle Composition (v/v or w/v)Preparation TimeStability & Storage
IV 1.0 – 3.0 mg/mL5% DMSO + 40% PEG400 + 55% Saline (0.9% NaCl)15 minutes24 hours at Room Temp (Protect from light)
PO 5.0 – 50.0 mg/mL0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water2 hours (Vehicle) + 20 mins (API)7 days at 4°C (Resuspend before use)

In Vivo Workflow & Logical Relationships

G A 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (API Characterization) B IV Formulation (5% DMSO, 40% PEG400, 55% Saline) A->B High Solubility Target C PO Formulation (0.5% MC, 0.1% Tween 80) A->C High Dose Suspension D Intravenous Injection (Clear Solution Required) B->D E Oral Gavage (Homogeneous Suspension) C->E F In Vivo Pharmacokinetics (Blood/Tissue Collection) D->F E->F G LC-MS/MS Bioanalysis (Cmax, Tmax, AUC, t1/2) F->G

Preclinical formulation and PK workflow for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Solution Preparation (Target: 2 mg/mL)

Causality Focus: IV formulations must be strictly homogeneous solutions to prevent fatal pulmonary embolisms. We utilize a co-solvent gradient approach to step-down the solvent polarity, preventing the drug from crashing out when introduced into the aqueous bloodstream [1].

  • API Solubilization: Weigh 20 mg of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (HCl salt) into a sterile glass vial. Add 0.5 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds.

    • Insight: DMSO acts as the primary solvent, effectively disrupting the strong intermolecular hydrogen bonds of the adenine core.

  • Co-solvent Integration: Add 4.0 mL of Polyethylene Glycol 400 (PEG400) to the vial. Vortex for 2 minutes until completely integrated.

    • Insight: PEG400 acts as a thermodynamic bridge. It is miscible with both DMSO and water, shielding the hydrophobic faces of the purine ring from rapid nucleation [4].

  • Aqueous Dilution: While continuously vortexing the vial, add 5.5 mL of sterile 0.9% Saline dropwise.

    • Critical Step: Dropwise addition is mandatory. Dumping the saline into the organic mixture causes localized supersaturation and "shock precipitation" of the API.

  • Self-Validating Quality Control: Hold the vial against a dual black/white background and shine a laser pointer through the liquid. The absence of a visible light beam (Tyndall effect) confirms a true solution devoid of micro-precipitates. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Oral (PO) Suspension Preparation (Target: 10 mg/mL)

Causality Focus: For oral efficacy studies, high doses (e.g., 50–100 mg/kg) often exceed the solubility limits of standard vehicles. A homogeneous suspension ensures dose uniformity. We utilize a polymer-surfactant matrix [2], [3].

  • Vehicle Preparation (0.5% MC / 0.1% Tween 80): Heat 50 mL of ultra-pure water to 80°C. Disperse 0.5 g of Methylcellulose (MC, 400 cP) into the hot water with heavy agitation. Transfer to a 4°C refrigerator overnight. Once the polymer chains are fully hydrated and the solution is clear, add 0.1 mL of Tween 80 and stir gently to avoid foaming.

    • Insight: MC increases the kinematic viscosity of the vehicle, which exponentially slows the sedimentation rate of the suspended drug particles according to Stokes' Law.

  • API Levigation: Weigh 100 mg of the API into a glass mortar or a flat-bottomed vial. Add 200 µL of the prepared vehicle directly onto the powder. Use a pestle or glass rod to levigate (grind) the powder into a smooth, thick paste.

    • Insight: The Tween 80 in the vehicle acts as a non-ionic surfactant. It lowers the interfacial tension between the hydrophobic purine core and the water, ensuring complete particle wetting and preventing the formation of dry, floating aggregates [4].

  • Volume Expansion: Gradually add the remaining 9.8 mL of the vehicle in 1 mL increments, stirring continuously until a uniform, milky suspension is achieved.

  • Self-Validating Quality Control: Extract a 10 µL aliquot and observe under a light microscope (10x objective). Particles must be uniformly dispersed and <50 µm in diameter to ensure consistent gastrointestinal dissolution. If large aggregates are present, subject the vial to probe sonication for 30 seconds on ice.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceutics (MDPI) URL:[Link]

  • Preclinical Metabolism and Disposition of SB939 (Pracinostat), an Orally Active Histone Deacetylase Inhibitor, and Prediction of Human Pharmacokinetics Source: Drug Metabolism and Disposition (ASPET) URL:[Link]

  • Oral Administration of PF-01247324, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis Source: PLOS ONE URL:[Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Source: Acta Pharmaceutica Sinica B (via PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Stability of Purine Analogues in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purine analogues. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of these critical compounds in solution. Understanding and mitigating stability issues is paramount for ensuring experimental reproducibility, therapeutic efficacy, and overall data integrity.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, delving into the root causes and providing actionable solutions.

Issue 1: Rapid Degradation of Purine Analogue Solutions Upon Storage

Question: My freshly prepared purine analogue solution shows a significant decrease in concentration after only a short period of storage at -20°C. What could be the cause, and how can I prevent this?

Answer:

Rapid degradation of purine analogues in solution, even at low temperatures, is a common issue stemming from several factors. The primary culprits are often hydrolysis, oxidation, and photodegradation.

Causality and Resolution:

  • Hydrolysis: The N-glycosidic bond linking the purine base to the sugar moiety is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Purine nucleosides are significantly more prone to acid-catalyzed hydrolysis than their pyrimidine counterparts.[2] The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific substituents on the purine ring.[2] For instance, guanine derivatives are generally more sensitive to acid than adenine derivatives.[2]

    • Solution:

      • pH Control: Ensure your solutions are prepared and stored in a buffered system at a neutral or slightly alkaline pH (pH 7.0-7.5). The N-glycosidic bonds in most nucleosides are highly stable in neutral and alkaline media.[2] Avoid acidic buffers or the addition of acids unless absolutely necessary for your experimental design.

      • Aqueous Environment: While aqueous solutions are often necessary, prolonged exposure can facilitate hydrolysis. If your experimental workflow allows, consider preparing stock solutions in anhydrous DMSO.[3] However, be mindful of potential solubility issues when further diluting into aqueous buffers.[3]

  • Oxidation: The purine ring system can be susceptible to oxidation, leading to the formation of inactive byproducts.[4][5] This is particularly relevant for thiopurines like 6-mercaptopurine (6-MP), which can be oxidized by enzymes like xanthine oxidase to the inactive thiouric acid.[4]

    • Solution:

      • Degas Solvents: Before preparing your solutions, degas your aqueous buffers to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a sonicator.

      • Antioxidants: For particularly sensitive compounds, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your downstream applications.

      • Enzyme Inhibition: When working with biological systems where xanthine oxidase is present, be aware of its potential to inactivate certain purine analogues.[4][6] In some therapeutic contexts, xanthine oxidase inhibitors like allopurinol are co-administered to prevent this degradation.[4][7]

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that degrade purine analogues.[8] Azathioprine, for example, is known to undergo photodegradation.[8]

    • Solution:

      • Light Protection: Always store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize Exposure: During experimental procedures, minimize the exposure of your solutions to ambient light.

Experimental Workflow for Stability Assessment:

To systematically troubleshoot and optimize your storage conditions, a stability study is recommended.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare fresh purine analogue solution Aliquot Aliquot into multiple amber vials Prep->Aliquot Time0 T=0 Analysis (HPLC) Prep->Time0 Initial Analysis Cond1 -20°C, pH 7.4 Aliquot->Cond1 Store under different conditions Cond2 -80°C, pH 7.4 Aliquot->Cond2 Store under different conditions Cond3 -20°C, pH 5.0 Aliquot->Cond3 Store under different conditions Cond4 -20°C, Anhydrous DMSO Aliquot->Cond4 Store under different conditions TimeX T=1, 2, 4 weeks Analysis (HPLC) Cond1->TimeX Analyze at time points Cond2->TimeX Analyze at time points Cond3->TimeX Analyze at time points Cond4->TimeX Analyze at time points Compare Compare peak areas and identify degradation products Time0->Compare TimeX->Compare

Caption: Workflow for assessing purine analogue stability.

Issue 2: Poor Solubility and Precipitation of Purine Analogues in Aqueous Buffers

Question: I'm having trouble dissolving my purine analogue in my aqueous experimental buffer, or it precipitates out of solution over time. How can I improve its solubility?

Answer:

Many purine analogues exhibit limited aqueous solubility due to their often rigid, heterocyclic structures.[4][9] 6-Mercaptopurine, for example, is described as a relatively insoluble compound.[4]

Causality and Resolution:

  • Intrinsic Physicochemical Properties: The inherent polarity and crystal lattice energy of the solid purine analogue dictate its solubility.

    • Solution:

      • Co-solvents: Prepare a concentrated stock solution in an organic solvent like anhydrous DMSO and then dilute it into your aqueous buffer.[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cellular or enzymatic activity.

      • pH Adjustment: The solubility of amphoteric compounds can be significantly influenced by pH. For purine analogues with acidic or basic functional groups, adjusting the pH of the buffer can increase solubility by promoting ionization. A systematic pH-solubility profile can help identify the optimal pH range.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar compounds.

    • Solution:

      • Lower Salt Concentration: If your experimental design permits, try reducing the salt concentration of your buffer.

      • Alternative Buffer Systems: Explore different buffer systems that may have a less pronounced "salting out" effect.

Data Presentation: Solubility of Common Purine Analogues

Purine AnalogueCommon Solvents for Stock SolutionsGeneral Aqueous SolubilityNotes
6-Mercaptopurine DMSO, Alkaline solutionsPoor in neutral aqueous solutionsSolubility increases in alkaline pH.[4]
Azathioprine DMSOSparingly soluble in waterA prodrug that is non-enzymatically cleaved to mercaptopurine.[10]
Fludarabine DMSO, Water (with warming)Soluble in water
Cladribine DMSO, WaterSoluble in waterAn adenosine analog.[10]
Pentostatin WaterSoluble in waterA potent inhibitor of adenosine deaminase.[4]

Experimental Protocol: Preparing a Soluble Purine Analogue Solution

  • Weighing: Carefully weigh the required amount of the solid purine analogue in a sterile microcentrifuge tube.

  • Initial Solubilization: Add a small volume of anhydrous DMSO to the solid and vortex thoroughly until completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary for some compounds.

  • Dilution: While vortexing, slowly add your pre-warmed aqueous buffer to the DMSO stock solution to achieve the desired final concentration. This dropwise addition helps prevent precipitation.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation occurs, you may need to increase the proportion of DMSO or adjust the pH of your buffer.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and stability of purine analogues.

Q1: What are the ideal long-term storage conditions for purine analogue stock solutions?

A1: For optimal long-term stability, stock solutions should be prepared in an appropriate solvent (often anhydrous DMSO), aliquoted into small, single-use volumes in tightly sealed vials, and stored at -80°C.[11] Aliquoting prevents multiple freeze-thaw cycles, which can accelerate degradation. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of atmospheric moisture into the cold solution.

Q2: How can I detect and quantify the degradation of my purine analogue?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of purine analogues.[5][11] By comparing the peak area of the parent compound over time, you can quantify its degradation. The appearance of new peaks can help identify degradation products. A typical stability-indicating HPLC method would involve:

  • A C18 reversed-phase column.[9]

  • A mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[9]

  • UV detection at the wavelength of maximum absorbance for your specific purine analogue.

Q3: What are the primary enzymatic degradation pathways for purine analogues in biological systems?

A3: In biological systems, several enzymes can metabolize and inactivate purine analogues. Understanding these pathways is crucial for interpreting experimental results.[6][12][13]

Degradation_Pathways cluster_thiopurines Thiopurines (e.g., 6-Mercaptopurine) cluster_adenosine_analogs Adenosine Analogues (e.g., Cladribine) cluster_guanosine_analogs Guanosine Analogues (e.g., Thioguanine) Thio 6-Mercaptopurine Thiouric Thiouric Acid (Inactive) Thio->Thiouric Xanthine Oxidase (XO) Adeno Adenosine Analogue Inosine Inosine Analogue (Less Active) Adeno->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Analogue Inosine->Hypoxanthine Purine Nucleoside Phosphorylase (PNP) Guano Guanosine Analogue Guanine Guanine Analogue Guano->Guanine Purine Nucleoside Phosphorylase (PNP) Xanthine Xanthine Analogue Guanine->Xanthine Guanine Deaminase

Sources

Formulation Tech Support Center: Overcoming Purine Solubility Challenges for In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for purine-based compound formulation. Purine derivatives (e.g., kinase inhibitors, antivirals, and CNS therapeutics) are notorious for their intractable aqueous solubility, which frequently bottlenecks preclinical in vivo studies.

As an Application Scientist, I have designed this guide to provide causality-driven troubleshooting, self-validating protocols, and authoritative excipient limits to ensure your formulations are thermodynamically stable and biologically tolerated.

Diagnostic Flowchart: Strategy Selection

Before troubleshooting, you must diagnose the physicochemical root cause of your compound's insolubility. Use the logical workflow below to select the correct formulation trajectory.

FormulationLogic A Purine Derivative Poor Aqueous Solubility B Assess Physicochemical Profile (Melting Point & LogP) A->B C High Tm (>200°C), Low LogP Lattice Energy Limited B->C Strong intermolecular hydrogen bonding D Low Tm (<150°C), High LogP Solvation Limited B->D High lipophilicity E Amorphous Solid Dispersions or Co-crystallization C->E Disrupt crystal lattice F Cyclodextrin Complexation (HP-β-CD) C->F Encapsulate monomer D->F Shield hydrophobic regions G Cosolvent Mixtures (e.g., DMSO/PEG400/Tween) D->G Lower solvent polarity

Diagnostic logic for selecting purine solubility enhancement strategies based on physical properties.

Pre-Formulation & Physicochemical Profiling (FAQs)

Q: Why do my purine derivatives completely resist aqueous solubilization, even at low concentrations? A: The purine core consists of a pyrimidine ring fused to an imidazole ring[1]. This highly planar geometry promotes tight π−π stacking. Furthermore, the unprotected nitrogen atoms act as robust hydrogen bond donors and acceptors, creating a rigid, high-energy crystalline lattice[2][3]. Water molecules simply cannot overcome the enthalpy required to break these intermolecular bonds, resulting in poor intrinsic solubility.

Q: How do I determine if my compound's insolubility is "lattice-limited" or "solvation-limited"? A: You must analyze the relationship between the melting point ( Tm​ ) and the partition coefficient (LogP). If your purine has a high Tm​ (>200°C) but a relatively low LogP (<2), the insolubility is crystal lattice-limited. In this case, adding cosolvents will fail; you must physically disrupt the lattice using amorphous solid dispersions or co-crystallization[4]. Conversely, a low Tm​ (<150°C) and high LogP (>3) indicates solvation-limited insolubility, which responds exceptionally well to lipid-based systems or cyclodextrin encapsulation[2].

Formulation Strategies & Troubleshooting (FAQs)

Q: I formulated my purine in a DMSO/PEG400 mixture, but it precipitates immediately upon intravenous (IV) injection. How do I prevent this? A: Precipitation upon dilution occurs because cosolvents enhance solubility by lowering the dielectric constant of the aqueous vehicle. Upon IV injection, the cosolvents are rapidly diluted and cleared from the injection site, causing an exponential drop in solvent capacity. Causality & Fix: To prevent this, you must transition from a static cosolvent system to a thermodynamically dynamic system, such as Cyclodextrin (CD) complexation[5]. CDs maintain supersaturation through a dynamic equilibrium; as the free drug is absorbed into tissues, the CD complex continuously releases more drug to maintain the concentration gradient, preventing nucleation and precipitation.

Q: My attempt at Hydroxypropyl- β -Cyclodextrin (HP- β -CD) complexation yielded negligible solubility enhancement. What went wrong? A: Inclusion complex failure typically stems from an incorrect ionization state. The driving force for CD encapsulation is the displacement of high-enthalpy water molecules from the hydrophobic CD cavity by a lipophilic guest[6]. If your purine is fully ionized (e.g., formulated at a pH far from its pKa), it becomes highly hydrated. A highly hydrated, charged molecule will not partition into the hydrophobic cavity. Troubleshooting: Adjust the pH of your complexation medium to ensure the purine is in its unionized or only partially ionized state during the encapsulation process.

Q: What are the maximum tolerated limits for common solubilizing excipients in rodent in vivo studies? A: Excipient toxicity can easily confound your pharmacological readouts. Below is a quantitative summary of maximum tolerated doses (MTD) and limits for mice and rats.

ExcipientMax Limit (IV, Mice/Rats)Max Limit (PO, Mice/Rats)Primary Toxicity / Physiological Notes
DMSO < 10% v/v< 10% v/vHemolysis, CNS toxicity, and local tissue necrosis at high concentrations[7][8].
PEG 400 < 20% v/v< 50% v/vRapid IV push can cause cardiac arrhythmias; PO administration >50% causes osmotic diarrhea[8][9].
Tween 80 < 5% v/v< 10% v/vCan induce histamine release and anaphylactoid reactions; causes hemolysis if not diluted[7][8].
HP- β -CD < 20% w/v< 30% w/vGenerally recognized as safe (GRAS); chronic high doses may cause reversible renal vacuolation[5][8].

Step-by-Step Methodology: Self-Validating Cyclodextrin Complexation

This protocol utilizes a self-validating feedback loop to ensure the inclusion complex is successfully formed before in vivo administration.

CDValidation S1 1. Phase Solubility S2 2. Complex Preparation S1->S2 S3 3. DSC Analysis S2->S3 S4 4. 1H-NMR Validation S3->S4 S5 5. In Vivo Dosing S4->S5

Step-by-step workflow for preparing and validating a self-consistent cyclodextrin inclusion complex.

Step 1: Phase Solubility Profiling (Higuchi-Connors Method)

  • Action: Add excess purine to aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM). Shake at 37°C for 48 hours to reach thermodynamic equilibrium. Filter and analyze drug concentration via HPLC.

  • Validation: Plot drug concentration vs. CD concentration. An AL​ -type linear plot confirms a 1:1 stoichiometric complex. Calculate the stability constant ( K1:1​ ). A viable in vivo complex must have a K1:1​ between 50 and 2000 M−1 . If K1:1​<50 , the complex will prematurely dissociate in the blood[5].

Step 2: Complex Preparation (Lyophilization)

  • Action: Dissolve the purine and HP- β -CD in a co-solvent mixture (e.g., Water/Methanol) at the 1:1 molar ratio determined in Step 1. Sonicate until optically clear. Flash-freeze the solution using liquid nitrogen and lyophilize for 48 hours to obtain a dry powder[6].

Step 3: Solid-State Validation (Differential Scanning Calorimetry - DSC)

  • Action: Subject the lyophilized powder to DSC analysis (heating rate 10°C/min).

  • Causality & Validation: Pure purine exhibits a sharp melting endotherm due to its crystal lattice. When successfully encapsulated, the drug is molecularly dispersed (amorphous) within the CD cavity. Therefore, the complete disappearance of the purine melting peak proves successful complexation[10]. If a residual peak remains, the complexation is incomplete.

Step 4: Solution-State Validation ( 1 H-NMR)

  • Action: Dissolve the complex in D2​O and perform 1 H-NMR spectroscopy.

  • Causality & Validation: The H3 and H5 protons of the cyclodextrin molecule are located inside its hydrophobic cavity. If the purine has successfully entered the cavity, its electron cloud will alter the local magnetic field, causing a measurable chemical shift ( Δδ ) specifically in the H3 and H5 protons[11]. If only the exterior protons (H1, H2, H4) shift, you have merely formed a surface mixture, not a true inclusion complex.

Step 5: In Vivo Formulation Preparation

  • Action: Reconstitute the validated lyophilized complex in sterile saline (0.9% NaCl). Verify that the final osmolality is between 280-320 mOsm/kg to prevent injection site pain or hemolysis[7][9]. Pass through a 0.22 μ m PES syringe filter prior to dosing.

References

  • Purine - Wikipedia. Wikimedia Foundation. 1

  • Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions. Benchchem. 2

  • Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. MDPI. 3

  • A Review on Co-crystals of Herbal Bioactives for Solubility Enhancement: Preparation Methods and Characterization Techniques. ACS Publications. 4

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC - NIH. 5

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI. 6

  • In vivo screening of subcutaneous tolerability for the development of novel excipients. PMC - NIH. 7

  • In vivo toxicology of excipients commonly employed in drug discovery in rats. PubMed. 8

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. Office of Research, UCSB. 9

  • Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin. PMC - NIH. 10

  • Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System. ACS Omega. 11

Sources

Technical Support Center: Troubleshooting Resistance to 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (9-AMA) in Cancer Models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (herein referred to as 9-AMA ).

9-AMA is a potent purine-mimetic compound. Because its adenine core mimics the structure of ATP, it functions as a highly effective ATP-competitive inhibitor against various oncogenic kinases (e.g., PI3K, BCR-ABL, Src). However, prolonged in vitro or in vivo exposure inevitably leads to acquired resistance. This guide provides a self-validating troubleshooting framework for researchers to diagnose, validate, and overcome 9-AMA resistance in cancer models.

Diagnostic Workflow Overview

Before diving into specific molecular mechanisms, use the diagnostic flowchart below to systematically isolate the root cause of your resistant phenotype.

DiagnosticFlow Start Resistant Phenotype Observed CheckTarget 1. Assess Target Kinase Phosphorylation Start->CheckTarget TargetActive Target remains Active (Drug not binding) CheckTarget->TargetActive Yes TargetInactive Target is Inhibited (Bypass activated) CheckTarget->TargetInactive No Seq 2. Sequence Kinase Domain (Check Gatekeeper) TargetActive->Seq Bypass 4. Phospho-Array (Check RTKs/mTOR) TargetInactive->Bypass Mutated Gatekeeper Mutation (e.g., Thr -> Ile/Met) Seq->Mutated Mutant WildType Wild-Type Kinase Seq->WildType WT Efflux 3. Run Efflux Assay (Add ABC Inhibitor) WildType->Efflux EffluxHigh ABC Transporter Overexpression Efflux->EffluxHigh Resensitized BypassFound Compensatory Pathway Activation Bypass->BypassFound Alt Kinases Active

Diagnostic flowchart for identifying the primary mechanism of 9-AMA resistance.

Troubleshooting Guides & FAQs

Module 1: Target-Site Alterations (Gatekeeper Mutations)

Q: My 9-AMA-treated cells suddenly show a 50-fold shift in IC50 after 3 months of continuous exposure. The target kinase is no longer inhibited. What is the most likely cause?

A: The most common mechanism of acquired resistance to ATP-competitive purine mimetics is a "gatekeeper" mutation within the kinase domain[1]. The gatekeeper residue (often a Threonine, such as T315 in BCR-ABL or T790 in EGFR) controls access to a deep hydrophobic pocket in the active site. When this residue mutates to a bulkier amino acid (like Isoleucine or Methionine), it creates a severe steric clash with the azetidin-3-ylmethyl moiety of 9-AMA. This prevents the drug from binding, while still allowing the smaller, highly flexible ATP molecule to bind and activate the kinase[1].

Validation Protocol: Target Sequencing & CRISPR Verification

  • Extraction: Isolate genomic DNA and total RNA from both parental (sensitive) and resistant cell lines.

  • Amplification: Perform RT-PCR to amplify the kinase domain of your target protein.

  • Sequencing: Submit the amplicons for Sanger sequencing or targeted Next-Generation Sequencing (NGS) to identify point mutations.

  • Self-Validating Control (CRISPR Knock-in): If a mutation is found (e.g., Thr Ile), use CRISPR/Cas9 homology-directed repair (HDR) to introduce this specific point mutation into the parental, drug-sensitive cell line. If the engineered cells exhibit the exact IC50 shift observed in your resistant model, causality is strictly confirmed.

Module 2: ABC Transporter-Mediated Efflux

Q: My resistant cells lose their resistance when I wash out the drug for 48 hours, or when I co-treat with verapamil. What's happening?

A: 9-AMA contains an azetidine ring with a secondary amine (predicted pKa ~10.4), making the molecule predominantly protonated and positively charged at physiological pH. Basic, lipophilic amines are classic, high-affinity substrates for ATP-Binding Cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP)[2]. These membrane pumps actively extrude purine analogs out of the cell, dropping the intracellular concentration of 9-AMA below its therapeutic threshold[3].

Validation Protocol: Intracellular Pharmacokinetics & Efflux Assay

  • Seeding: Seed resistant and parental cells in 6-well plates and incubate overnight.

  • Inhibition: Pre-treat cells for 1 hour with 10 µM of a known ABC transporter inhibitor (e.g., Tariquidar for P-gp, or Ko143 for BCRP).

  • Exposure: Add 1 µM of 9-AMA and incubate for exactly 2 hours.

  • Quenching: Wash cells rapidly with ice-cold PBS (3x) to halt efflux, then lyse cells immediately in 80% cold methanol.

  • Quantification: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant using LC-MS/MS to quantify intracellular 9-AMA concentrations.

  • Self-Validating Control: A true efflux mechanism will show significantly lower intracellular 9-AMA in resistant cells compared to parental cells. This deficit must be completely rescued (normalized to parental levels) by the addition of the ABC inhibitor.

Module 3: Compensatory Signaling & Pathway Bypass

Q: Western blots confirm that 9-AMA is successfully inhibiting the target kinase, yet the cells are still proliferating. How is this possible?

A: This indicates "pathway bypass" or kinase network reprogramming. Cancer cells can survive the inhibition of a primary oncogenic driver by upregulating parallel signaling cascades. For instance, if 9-AMA is being used to target PI3K, cancer cells frequently acquire resistance through the loss of PTEN, hyperactivation of mTORC1, or compensatory upregulation of the RAS/MEK/ERK and NOTCH/c-MYC pathways[4]. This uncouples cell survival from the originally targeted kinase.

Validation Protocol: Phospho-Proteomic Array & Synergy Screening

  • Lysate Preparation: Lyse resistant cells treated with 9-AMA (ensure the primary target is inhibited).

  • Array Profiling: Run a broad-spectrum phospho-kinase array (e.g., R&D Systems Human Phospho-Kinase Array) to identify hyperphosphorylated bypass targets (e.g., p-ERK, p-mTOR).

  • Checkerboard Assay: Perform a 2D matrix synergy screen combining 9-AMA with a small-molecule inhibitor of the newly identified bypass pathway.

  • Self-Validating Control: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergy, confirming that dual inhibition collapses the newly formed resistance network.

Quantitative Data Summaries

Use the table below to benchmark your experimental findings against typical resistance profiles for purine-mimetic inhibitors.

Resistance MechanismDiagnostic IndicatorIC50 Shift (Fold Change)Intracellular Drug LevelValidated Rescue StrategyExpected Combination Index (CI)
Gatekeeper Mutation Target kinase active despite 9-AMA> 50xNormalNext-Gen Type II InhibitorN/A (Switch therapy)
ABC Efflux (P-gp/BCRP) Target kinase active; IC50 drops with verapamil10x - 30xSignificantly ReducedCo-treatment with Tariquidar< 0.5 (Strong Synergy)
Pathway Bypass (e.g., mTOR) Target kinase inhibited; downstream targets active5x - 20xNormalCo-treatment with mTOR inhibitor< 0.3 (Strong Synergy)

Mechanistic Visualization

ResistanceMechanisms Drug 9-AMA (Purine Mimetic) EffluxPump ABC Transporters (P-gp / BCRP) Drug->EffluxPump Pumped Out KinaseWT Target Kinase (WT) ATP Pocket Drug->KinaseWT Inhibits KinaseMut Target Kinase (Mutant) Gatekeeper Mutation Drug->KinaseMut Steric Clash Survival Cancer Cell Survival & Proliferation KinaseWT->Survival Blocked KinaseMut->Survival Active Signaling BypassPath Compensatory Pathways (e.g., mTOR, MAPK) BypassPath->Survival Alternative Survival

Mechanistic pathways of 9-AMA resistance, including target mutation, efflux, and bypass signaling.

References

  • [4] Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. PMC - NIH. 4

  • [3] ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. PMC - NIH. 3

  • [1] Activation of tyrosine kinases by mutation of the gatekeeper threonine. PMC - NIH. 1

  • How to translate the roles of PI3K in oncogenic and metabolic signalling into improvements in cancer therapy. Vasan Lab / Nat Rev Clin Oncol.

  • [2] ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC - NIH. 2

Sources

Azetidine-Purine Coupling: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine-purine coupling reactions. Fusing azetidine rings to purine scaffolds is a highly effective strategy in modern drug discovery, often utilized to lower lipophilicity (cLogP) and improve the metabolic stability of pharmacophores compared to traditional pyrrolidine linkers (1[1]). Furthermore, substituting standard dialkylamines with azetidines on purine cores has been shown to drastically enhance the quantum yields of fluorescent purine analogs (2[2]).

However, the high ring strain of the 4-membered azetidine (~26 kcal/mol) and the strong metal-coordinating ability of purine nitrogens present unique synthetic hurdles. This guide provides mechanistic troubleshooting, validated protocols, and optimization strategies to ensure high-yielding C–N bond formations.

AzetidinePurine Start Purine + Azetidine Substrates CheckPos Electrophilic Position? Start->CheckPos SNAr SNAr Pathway (C6 or C8 Halide) CheckPos->SNAr Activated BHA Buchwald-Hartwig (C2 Halide / Deactivated) CheckPos->BHA Unactivated OptSNAr Optimize SNAr: 1. Base (DIPEA) 2. Solvent (EtOH/DMF) 3. Temp (25-80°C) SNAr->OptSNAr OptBHA Optimize BHA: 1. Pd Precatalyst 2. Ligand (BrettPhos) 3. Base (Cs2CO3) BHA->OptBHA QC Product Isolation & LC-MS/NMR Validation OptSNAr->QC OptBHA->QC

Decision matrix and optimization workflow for azetidine-purine coupling.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my SNAr coupling of azetidine to a 6-halopurine stalling at low conversion? A: Azetidines are excellent nucleophiles, but their reactions can stall due to premature protonation of the secondary amine or solvent-induced degradation. Purine C6-halides are highly electrophilic due to the adjacent pyrimidine nitrogens, making Nucleophilic Aromatic Substitution (SNAr) the preferred route. If the reaction stalls, the causality usually lies in the base/solvent matrix. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents competitive substitution, while polar protic solvents (like methanol or ethanol) stabilize the Meisenheimer complex transition state via hydrogen bonding, facilitating the displacement of the halide (2[2]).

Q2: When should I switch from SNAr to Buchwald-Hartwig cross-coupling? A: You must switch to Palladium-catalyzed Buchwald-Hartwig amination when targeting the C2 position of the purine, or when the purine core is heavily substituted with electron-donating groups. The C2 position is significantly less electrophilic than C6, rendering SNAr kinetically unfavorable. Palladium catalysis is highly effective for stitching diverse cyclic amines onto these deactivated purine scaffolds (3[3]).

Q3: My palladium-catalyzed coupling to the purine is failing. Is the azetidine poisoning the catalyst? A: It is rarely the azetidine. The failure is almost certainly due to catalyst poisoning by the purine core. Purine nitrogens (specifically N7 and N9) are potent σ-donors that can tightly coordinate to the metal center, displacing the ligand and deactivating the catalyst (4[4]). To overcome this, you must use bulky, electron-rich bidentate ligands (e.g., BINAP or BrettPhos) that bind tightly to Pd and sterically block purine coordination. Additionally, protecting the acidic purine N9 position (e.g., with a THP or SEM group) is mandatory to prevent the formation of insoluble Pd-purine polymeric complexes.

Part 2: Troubleshooting Specific Issues

Issue 1: Azetidine Ring-Opening During Reaction or Workup

Symptoms: LC-MS analysis of the crude mixture shows a mass corresponding to +18 Da (addition of water) or +36 Da (addition of HCl) relative to the expected product mass. Root Cause: The 4-membered azetidine ring possesses significant angle strain. Under strongly acidic conditions (e.g., aqueous HCl workup) or in the presence of strong nucleophiles at high temperatures, the ring undergoes nucleophilic ring-opening to relieve this strain. Solution:

  • Maintain the pH > 4 during aqueous workup. Use saturated NH₄Cl instead of HCl for quenching.

  • If Boc-deprotection of the azetidine is required post-coupling, use anhydrous acidic conditions (e.g., 4M HCl in dioxane) at 0 °C, and avoid prolonged heating.

Issue 2: Poor Regioselectivity in 2,6-Dihalopurines

Symptoms: Formation of an intractable mixture of C2-azetidinyl, C6-azetidinyl, and C2,C6-bis(azetidinyl) purines. Root Cause: While C6 is intrinsically more electrophilic than C2, pushing the reaction to high temperatures or using excess azetidine leads to over-substitution. Solution: Strictly control the stoichiometry (1.05 equivalents of azetidine). Run the reaction at 0 °C to room temperature to selectively functionalize the C6 position via SNAr. The C2 position can subsequently be functionalized via Buchwald-Hartwig coupling.

Part 3: Quantitative Data Summaries

The following tables summarize optimization screens for both coupling pathways, demonstrating the causality of reagent selection on reaction outcomes. High-throughput experimentation has proven that ligand and base selection are the most critical variables in these cross-couplings (5[5]).

Table 1: Optimization of SNAr Conditions (6-Chloropurine + Azetidine)

SolventBase (Equiv)Temperature (°C)Conversion (%)Impurity Profile / Observation
EtOHDIPEA (3.0)25>95Clean conversion; product precipitates.
DMFK₂CO₃ (3.0)8085Minor azetidine ring-opening observed.
THFEt₃N (3.0)6040Reaction stalled; poor solubility.
MeOHNone65<10Starting material recovered; protonation of amine.

Table 2: Buchwald-Hartwig Optimization (N9-Protected 2-Chloropurine + Azetidine)

Precatalyst (5 mol%)LigandBaseYield (%)Observation
tBuBrettPhos Pd G3tBuBrettPhosNaOtBu>90Rapid, clean coupling; no catalyst poisoning.
Pd₂(dba)₃BINAPCs₂CO₃45Sluggish conversion; requires 100 °C.
Pd(OAc)₂XPhosK₃PO₄15Severe catalyst poisoning by purine core.

Part 4: Standard Operating Protocols (Self-Validating Systems)

Protocol A: Regioselective SNAr of Azetidine to 6-Chloropurine

This protocol utilizes a polar protic solvent to stabilize the transition state and a non-nucleophilic base to ensure clean conversion.

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 6-chloropurine (1.0 eq, 1.0 mmol) in anhydrous ethanol (5.0 mL, 0.2 M).

  • Reagent Addition: Add azetidine hydrochloride (1.1 eq, 1.1 mmol) followed by DIPEA (3.0 eq, 3.0 mmol) dropwise.

    • Causality: DIPEA acts as a proton sponge to liberate the free azetidine base without competing for the electrophilic C6 position.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 to 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: 10% MeOH in DCM) alongside the starting material. The protocol is self-validating: The reaction is deemed complete when the strongly UV-active 6-chloropurine spot completely disappears, confirming quantitative nucleophilic attack.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and water (pH ~7), extract the organic layer, dry over Na₂SO₄, and concentrate to afford the pure product.

Protocol B: Buchwald-Hartwig Amination of 2-Chloropurine

This protocol utilizes a third-generation palladacycle to prevent purine-induced catalyst deactivation.

  • Preparation: In a nitrogen-filled glovebox, combine N9-THP-protected 2-chloropurine (1.0 eq, 1.0 mmol), azetidine (1.2 eq, 1.2 mmol), tBuBrettPhos Pd G3 precatalyst (5 mol%), and NaOtBu (2.0 eq, 2.0 mmol) in a dry pressure vial.

  • Solvent Addition: Add degassed anhydrous toluene (10.0 mL, 0.1 M).

    • Causality: Degassing prevents the oxidative degradation of the highly electron-rich tBuBrettPhos ligand, which is essential for overcoming the steric hindrance of the azetidine and the coordinating nature of the purine.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Self-Validation Check: The protocol is self-validating: Observe the reaction mixture 30 minutes after heating. A distinct color shift from pale yellow to a deep red/brown solution confirms the successful generation of the active Pd(0) species and the initiation of the catalytic cycle. If the solution turns black and precipitates (Pd black) immediately, the catalyst has decomposed.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc) to remove palladium residues, concentrate, and purify via flash chromatography.

Part 5: References

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties Source: eScholarship URL:

  • Discovery, Optimization, and Evaluation of Potent and Highly Selective PI3Kγ–PI3Kδ Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Copper-Catalyzed Synthesis of Purine-Fused Polycyclics Source: Organic Letters (ACS Publications) URL:

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development (ACS Publications) URL:

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis URL:

Sources

troubleshooting low yield in 9-(azetidin-3-ylmethyl)-9H-purin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine .

This molecule is a highly valuable intermediate in the development of purine-based kinase inhibitors and epigenetic modulators[1]. However, its synthesis is notoriously prone to low yields due to three primary failure modes: poor N9/N7 regioselectivity during purine alkylation, azetidine ring-opening during Boc-deprotection, and catastrophic product loss during aqueous workup.

This guide provides a mechanistic breakdown of these issues and a field-proven, self-validating protocol to maximize your yield.

SynthesisWorkflow SM 9H-purin-6-amine + N-Boc-azetidin-3-ylmethyl mesylate Alkylation Step 1: Alkylation (Cs2CO3, NaI, DMF, 80°C) SM->Alkylation N9_Prod N9-Isomer (Desired) Boc-Protected Alkylation->N9_Prod Thermodynamic Control (Major) N7_Prod N7-Isomer (Undesired) Boc-Protected Alkylation->N7_Prod Kinetic Control (Minor) Deprotect Step 2: Boc Deprotection (TFA/DCM at 0°C) N9_Prod->Deprotect Final 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (Target Product) Deprotect->Final Controlled Conditions (0°C, No Aqueous Workup) RingOpen Azetidine Ring-Opened Decomposition Deprotect->RingOpen Harsh Acid / Heating (Azafulvenium Intermediate)

Workflow of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine synthesis and common failure points.

Section 1: Troubleshooting FAQs (Mechanistic Breakdown)

Q1: My alkylation yields a near 1:1 mixture of N9 and N7 isomers. How can I selectively drive the reaction to the N9 position? The Causality: The deprotonated adenine anion is an ambident nucleophile. While the N9-alkylated product is thermodynamically more stable, the N7 position is highly nucleophilic and often kinetically favored at lower temperatures or with tightly coordinated counterions (like K⁺)[2]. The Solution: Shift from kinetic to thermodynamic control. Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃) and increase the reaction temperature to 80°C in DMF. The large, diffuse Cs⁺ ion weakly coordinates the purine anion, increasing its overall nucleophilicity and allowing the system to overcome the activation barrier to form the more stable N9-isomer[3].

RegioselectivityLogic Purine Purine Anion Conditions1 K2CO3, 25°C (Kinetic Control) Purine->Conditions1 Conditions2 Cs2CO3, 80°C (Thermodynamic Control) Purine->Conditions2 N7_Prod N7-Alkylated (Major Byproduct) Conditions1->N7_Prod Favored N9_Prod N9-Alkylated (Desired Target) Conditions1->N9_Prod Minor Conditions2->N7_Prod Minor Conditions2->N9_Prod Favored (>8:1)

Mechanistic logic governing N9 versus N7 purine alkylation regioselectivity.

Q2: The alkylation of adenine with N-Boc-azetidin-3-ylmethyl methanesulfonate stalls at 30-40% conversion. How do I accelerate it? The Causality: Although the mesylate is on a primary carbon, the adjacent azetidine ring creates significant β -branching steric hindrance. This bulk restricts the trajectory of the incoming purine nucleophile, severely retarding the SN​2 displacement. The Solution: Implement an in situ Finkelstein reaction. Adding 0.5 equivalents of Sodium Iodide (NaI) converts the sluggish mesylate into a highly reactive transient iodide, which undergoes SN​2 displacement much faster, driving the reaction to completion[4].

Q3: Following Boc deprotection with TFA, my LC-MS shows a massive peak at +18 Da relative to the expected product mass, and my yield is extremely low. What is happening? The Causality: Azetidines are highly strained four-membered rings. When subjected to harsh acidic conditions (e.g., concentrated TFA at room temperature), the protonated azetidine can undergo ring-opening via an azafulvenium intermediate[5]. During subsequent exposure to moisture or aqueous workup, water traps this intermediate, resulting in a hydrated, ring-opened acyclic amine (+18 Da). The Solution: Attenuate the acidity and temperature. Perform the deprotection strictly at 0°C using 30% TFA in DCM, or switch to 4M HCl in anhydrous 1,4-dioxane.

Q4: I achieved full conversion in the deprotection step, but I lost 80% of my product during the basic aqueous workup. How do I recover it? The Causality: The fully deprotected target contains both a basic secondary amine (azetidine) and a polar purine core. This dual-polarity makes the molecule highly water-soluble, causing it to partition into the aqueous phase even at pH 10. The Solution: Completely eliminate the aqueous workup. Evaporate the deprotection volatiles directly and purify the crude residue using Strong Cation Exchange (SCX) chromatography.

Section 2: Quantitative Optimization Data

To illustrate the impact of these variables, the table below summarizes the optimization of the alkylation step, demonstrating how thermodynamic control and electrophile activation drive the yield.

Table 1: Effect of Reaction Conditions on Adenine Alkylation (N9 vs N7 Selectivity)

Base (1.5 eq)SolventTemp (°C)AdditiveN9:N7 RatioConversion (%)Overall Yield (%)
K₂CO₃DMF25None1.2 : 145%18%
K₂CO₃DMF80None3.0 : 165%38%
Cs₂CO₃DMF80None8.0 : 182%61%
Cs₂CO₃ DMF 80 NaI (0.5 eq) >15 : 1 >95% 85%

Section 3: Field-Proven Experimental Protocol

This self-validating protocol is designed to bypass the common pitfalls described above.

Phase 1: Regioselective Alkylation (Finkelstein-Assisted)

  • Preparation: Charge a flame-dried reaction vial with 9H-purin-6-amine (1.0 eq, 1.0 mmol), N-Boc-azetidin-3-ylmethyl methanesulfonate (1.2 eq, 1.2 mmol), and anhydrous Cs₂CO₃ (1.5 eq, 1.5 mmol).

  • Activation: Add anhydrous DMF (5.0 mL, 0.2 M) and NaI (0.5 eq, 0.5 mmol).

  • Reaction: Seal the vial under a nitrogen atmosphere and stir vigorously at 80°C for 12 hours.

  • Validation Checkpoint 1: Analyze an aliquot by LC-MS. You should observe >95% consumption of the purine starting material and an N9:N7 regioselectivity ratio of >15:1.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the DMF without losing the Boc-protected intermediate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (gradient: 0-10% MeOH in DCM) to isolate the pure N-Boc protected N9-isomer.

Phase 2: Controlled Deprotection and SCX Isolation 7. Deprotection: Dissolve the purified intermediate in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath. 8. Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a 30% v/v concentration. Stir strictly at 0°C for 2 hours to prevent azafulvenium formation. 9. Validation Checkpoint 2: TLC or LC-MS should show complete disappearance of the Boc-protected starting material without the appearance of the +18 Da ring-opened byproduct. 10. Concentration: Evaporate the volatiles directly under reduced pressure at room temperature. Crucial: Do not perform an aqueous extraction. 11. SCX Catch-and-Release: Load the crude residue onto a pre-conditioned SCX-2 ion-exchange cartridge. Wash the cartridge with 3 column volumes of MeOH to elute non-basic impurities and residual TFA. 12. Elution: Elute the target compound using 2M NH₃ in MeOH (3 column volumes). Concentrate the eluent under reduced pressure to afford pure 9-(azetidin-3-ylmethyl)-9H-purin-6-amine as a free base.

Sources

Technical Support Center: Optimizing Oral Bioavailability of Purine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Purine-Based Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when translating in vitro kinase potency into in vivo efficacy.

The purine scaffold is a privileged structure for ATP-competitive kinase inhibition, successfully utilized to target CDKs, PGK1, Mps1, and Bcr-Abl[1][2]. However, its flat, rigid aromatic nature often leads to high crystal lattice energy (poor aqueous solubility), while its hydrogen bond donors and acceptors make it highly susceptible to efflux pumps and hepatic enzymes. These factors collectively result in notoriously poor oral bioavailability ( F )[3][4].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you engineer superior pharmacokinetic (PK) profiles into your purine leads.

FAQ Section 1: Physicochemical Optimization (Solubility vs. Permeability)

Q: How do I disrupt the crystal lattice of my purine scaffold to improve aqueous solubility without losing kinase hinge-binding affinity? A: The purine core typically anchors to the kinase hinge region via critical hydrogen bonds at the N1 and N2 (or N7/N9) positions. To improve solubility without disrupting these interactions, you must focus modifications on the solvent-exposed regions (often the C2 or C6 substituents). Introducing sp3 -hybridized motifs—such as morpholine, piperazine, or cycloalkyl groups—at these positions disrupts the planarity of the molecule. This lowers the melting point and decreases the crystal lattice energy, significantly enhancing thermodynamic solubility. For example, during the optimization of Mps1 inhibitors, appending solubilizing morpholine groups to the purine core drastically improved both physicochemical properties and oral bioavailability in mice[3].

Q: My 2,6,9-trisubstituted purine derivative has stellar in vitro potency but poor Caco-2 permeability. How can I improve this? A: Poor permeability in purine derivatives is almost always driven by excessive hydrogen bond donors (HBDs) or a high topological polar surface area (tPSA). The rule of thumb for oral absorption is to maintain HBD ≤3 and tPSA <120A˚2 . If your C9 position features a free -NH, consider alkylation (e.g., isopropyl or cyclopentyl) to mask the HBD. Recent breakthroughs in Bcr-Abl inhibitors demonstrated that substituting the C9 position with bulky alkyl groups (like isopentyl) and adding fluorine atoms to the C6-aminophenyl fragment increases lipophilicity and membrane permeability while retaining potent cytotoxicity against chronic myeloid leukemia cells[2].

FAQ Section 2: Metabolic Stability & Efflux (CYP450 & P-gp)

Q: My compound is rapidly cleared by hepatic microsomes (high intrinsic clearance). What structural modifications prevent this? A: Purine derivatives are frequently metabolized via N-dealkylation or oxidation by CYP3A4. You must first identify the metabolic "soft spots" using a metabolite identification (MetID) assay. If an N-alkyl group is being cleaved, replacing it with a sterically hindered group or substituting specific hydrogens with deuterium (leveraging the kinetic isotope effect) can block oxidation. Furthermore, stripping away unnecessary substituents can drastically reduce clearance. In the development of purine-based LMPTP inhibitors, removing the substitution at the 8-position yielded compounds with low clearance, excellent microsomal stability ( >90% remaining), and high oral bioavailability[5].

Q: How can I determine if my purine inhibitor is a P-glycoprotein (P-gp) substrate, and how do I bypass it? A: Perform a bidirectional Caco-2 or MDCK-MDR1 permeability assay. If the efflux ratio ( Papp​ B-A/Papp​ A-B ) is >2.0 , and this ratio collapses to near 1.0 upon the addition of a P-gp inhibitor (e.g., verapamil or elacridar), your compound is a substrate. To bypass this, you have two primary options:

  • Structural: Mask H-bond acceptors/donors to reduce P-gp recognition.

  • Pharmacokinetic Boosting: Employ intentional drug-drug interactions by co-administering your drug with a CYP3A4/P-gp inhibitor. This strategy has proven highly effective for increasing the bioavailability of various oral anticancer drugs[4]. Alternatively, encapsulating the hydrophobic purine in nanocarrier formulations (e.g., zein nanoparticles or niosomes) can shield the drug from efflux transporters and significantly boost oral bioavailability[6].

Troubleshooting Guide: Formulation & In Vivo PK Failures

SymptomRoot Cause AnalysisCorrective Action
Precipitation in Simulated Gastric Fluid (SGF) The purine is a weak base that dissolves in the acidic stomach but precipitates upon entering the neutral pH of the intestine, failing to absorb.Formulate as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS to maintain supersaturation in the intestine, or utilize lipid-based self-microemulsifying drug delivery systems (SMEDDS).
High IV clearance but low oral AUC If Caco-2 permeability is high but oral bioavailability is low, the drug is undergoing extensive first-pass metabolism in the gut wall or liver.Compare portal vein plasma concentrations to systemic plasma concentrations in a rodent model. If portal levels are high but systemic levels are low, hepatic extraction is the culprit. Shift focus to improving metabolic stability.
Low IV clearance but low oral AUC The compound is metabolically stable but is either not dissolving in the GI tract or is being actively pumped back into the lumen by efflux transporters.Run a bidirectional Caco-2 assay to check for efflux. If efflux is low, the issue is solubility-limited absorption. Move to advanced nanoparticle formulations[6].

Data Presentation: PK Optimization Strategies

Table 1: Impact of Structural Modifications on Purine Scaffold PK Parameters
Modification StrategyExample SubstitutionMechanistic RationaleTypical Impact on F (%)
sp3 Enrichment C2-Morpholine / PiperazineDisrupts aromatic planarity; lowers crystal lattice energy; increases aqueous solubility. +15% to 30%
HBD Masking C9-Isopentyl alkylationMasks free -NH; increases lipophilicity; enhances passive transcellular diffusion. +10% to 25%
Steric Shielding C8-Unsubstituted or C6-FluorinationBlocks CYP450 access to metabolic soft spots; reduces intrinsic hepatic clearance. +20% to 40%
Table 2: Formulation Strategies for BCS Class II/IV Purine Inhibitors
Formulation TypeMechanism of ActionBest Suited For
Amorphous Solid Dispersions (ASDs) Traps drug in a high-energy amorphous state within a polymer matrix, preventing crystallization.BCS Class II purines with high melting points ( >200∘C ).
Zein Nanoparticles Hydrophobic encapsulation protects the drug from enzymatic degradation and efflux pumps[6].BCS Class IV purines suffering from both poor solubility and high P-gp efflux.
SMEDDS Forms microemulsions in the GI tract, presenting the drug in a pre-dissolved, highly absorbable lipid state.Highly lipophilic purines ( logP>4 ) that require lymphatic transport to bypass the liver.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Thermodynamic Solubility Assay

Causality: Kinetic solubility (from DMSO stocks) overestimates true solubility due to solvent effects. Thermodynamic solubility uses solid powder to determine the true equilibrium state, which dictates in vivo dissolution.

  • Add 2 mg of solid purine inhibitor to 1 mL of aqueous buffer (pH 1.2 for SGF, pH 6.8 for SIF).

  • Shake at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge at 14,000 rpm for 15 minutes to pellet undissolved drug.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantify the dissolved drug via HPLC-UV against a standard curve. Self-Validation Check: Measure the pH of the solution after the 24-hour incubation. If the pH has shifted by more than 0.5 units, the buffering capacity was exceeded by the drug, and the assay must be repeated with a stronger buffer.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality: Measures both passive diffusion and active efflux to predict human intestinal absorption.

  • Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until differentiated.

  • Apical to Basolateral (A-B): Add 10 µM of the purine inhibitor to the apical chamber. Sample the basolateral chamber at 30, 60, and 90 minutes.

  • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber. Sample the apical chamber at 30, 60, and 90 minutes.

  • Quantify via LC-MS/MS and calculate Apparent Permeability ( Papp​ ). Self-Validation Check: Include propranolol (high-permeability control) and atenolol (low-permeability control). The assay is only valid if propranolol Papp​>20×10−6 cm/s and atenolol Papp​<1×10−6 cm/s . Mass balance must be >80% to rule out non-specific binding to the plastic transwell.

Protocol 3: Liver Microsomal Stability Assay

Causality: Determines the intrinsic clearance ( CLint​ ) driven by Phase I CYP450 enzymes.

  • Pre-incubate 1 µM of the purine inhibitor with 0.5 mg/mL human or rat liver microsomes in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450).

  • Quench the reaction at 0, 5, 15, 30, and 60 minutes by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ). Self-Validation Check: Run a parallel control without NADPH. If the drug depletes in the absence of NADPH, it is undergoing chemical instability or non-CYP-mediated degradation, invalidating the intrinsic clearance calculation.

Mechanistic Visualizations

PK_Workflow Start Purine Lead Compound (Poor Oral Bioavailability) PhysChem Physicochemical Optimization (Reduce Lattice Energy) Start->PhysChem Metab Metabolic Stability (Block Soft Spots) Start->Metab InVitro In Vitro Validation (Caco-2, Microsomes) PhysChem->InVitro Metab->InVitro Formulation Advanced Formulation (Nanoparticles, ASDs) InVivo In Vivo PK (Rodent) (Calculate F = AUC_po / AUC_iv) Formulation->InVivo InVitro->Formulation If BCS Class II/IV InVitro->InVivo If Perm/Sol OK

Figure 1: Workflow for optimizing the oral bioavailability of purine-based kinase inhibitors.

Caco2_Transport Apical Apical Compartment (Gut Lumen) Cell Caco-2 Enterocyte (Intracellular) Apical->Cell Passive Diffusion Basolateral Basolateral Compartment (Bloodstream) Cell->Basolateral Systemic Absorption Pgp P-gp / BCRP Efflux Cell->Pgp Substrate Binding Metabolism CYP3A4 Metabolism Cell->Metabolism First-Pass Extraction Pgp->Apical Efflux (B-A)

Figure 2: Caco-2 cellular transport, efflux, and first-pass metabolism mechanisms.

References

  • Title: Lead optimization of purine based orally bioavailable Mps1 (TTK) inhibitors. Source: nih.gov URL: [Link]

  • Title: Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Source: acs.org URL: [Link]

  • Title: Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. Source: nih.gov URL: [Link]

  • Title: Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase. Source: acs.org URL: [Link]

  • Title: New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived. Source: researchgate.net URL: [Link]

  • Title: Innovative design and synthesis of dual-acting hCA IX/CDK-2 inhibitors through hetero ring fused pyrimidine utilization for cutting-edge anticancer therapy: Zein nanoparticles for in vivo lung cancer treatment. Source: researchgate.net URL: [Link]

Sources

Validation & Comparative

Comparative Evaluation of 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine as a Next-Generation Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of ATP-competitive kinase inhibitors has historically relied on flat, aromatic heterocycles. However, modern drug discovery emphasizes the incorporation of sp3-hybridized carbons to improve physicochemical properties and clinical success rates. The building block 9-(azetidin-3-ylmethyl)-9H-purin-6-amine (hereafter referred to as 9-Aze-Adenine ) represents a highly modular, sp3-enriched purine scaffold designed to address the limitations of traditional flat inhibitors. This guide objectively compares the 9-Aze-Adenine scaffold against established kinase inhibitor alternatives, providing structural rationale and self-validating experimental workflows for its evaluation.

Section 1: Structural Rationale & Mechanistic Causality

The efficacy of the 9-Aze-Adenine scaffold stems from a dual-action structural logic that bridges target affinity with optimized pharmacokinetics:

  • The Purine Core (Hinge Binder): The 9H-purin-6-amine moiety acts as a direct bioisostere of the adenine ring found in ATP. It anchors the molecule to the kinase hinge region via highly conserved hydrogen bonds involving the N1 nitrogen and the exocyclic N6-amine [3].

  • The Azetidin-3-ylmethyl Group (Solvent/Ribose Pocket Vector): While the purine core secures binding, the azetidine ring projects outward into the solvent-exposed ribose pocket. By integrating a conformationally restricted, sp3-rich four-membered ring, this scaffold directly applies the "Escape from Flatland" principle [1]. The azetidine moiety increases the fraction of sp3 carbons ( Fsp3​ ), which mechanically disrupts planar π−π stacking in the solid state, thereby dramatically improving aqueous solubility [2]. Furthermore, the basic azetidine nitrogen serves as an ideal synthetic vector for late-stage functionalization (e.g., reductive amination) without incurring the entropic penalties associated with highly flexible alkyl chains.

Section 2: Comparative Performance Matrix

To contextualize the utility of 9-Aze-Adenine, the following table compares its physicochemical and pharmacological profile against legacy kinase inhibitor scaffolds.

Scaffold CoreRepresentative DrugTarget Kinase ClassHinge Binding Motif Fsp3​ ContributionAqueous Sol. (LogS)Modularity & PK Profile
9-Aze-Adenine DevelopmentalCDKs, PI3K, CK2N1 / N6-amineHigh (Azetidine ring)ExcellentHigh; rigid N-alkylation vector
Quinazoline GefitinibEGFR familyN1 / N3Low (Flat/Aromatic)Poor to ModerateModerate; limited vectors
Pyrazolo-pyrimidine IbrutinibBTK, SRCN1 / N2ModerateModerateHigh; supports covalent targeting
Aminopyrimidine ImatinibABL, c-KITBackbone NHLowModerateModerate; requires hinge flexibility

Section 3: Experimental Workflows for Scaffold Validation

To rigorously evaluate the 9-Aze-Adenine scaffold against alternatives, researchers must employ orthogonal assays that validate both cellular target engagement and biochemical selectivity.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

Biochemical assays often fail to predict in vivo efficacy due to the absence of physiological ATP competition (intracellular ATP is ~1-5 mM) and membrane permeability barriers. NanoBRET provides a self-validating cellular context.

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

    • Causality: Fusing the kinase to NanoLuc ensures that the bioluminescent energy donor is physically tethered to the target, creating a localized energy transfer radius.

  • Tracer Incubation: Treat cells with a cell-permeable fluorescent tracer that reversibly binds the kinase ATP pocket.

    • Causality: The tracer acts as the energy acceptor. Proximity to NanoLuc generates a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Titration: Add serial dilutions of the 9-Aze-Adenine derivative and incubate for 2 hours.

    • Causality: If the inhibitor is cell-permeable and possesses high affinity, it will competitively displace the tracer, causing a dose-dependent decay in the BRET signal.

  • Self-Validation System:

    • Positive Control: Tracer + Vehicle (establishes the maximum BRET window).

    • Negative Control: Untransfected cells (establishes background luminescence). The assay is only valid if the signal-to-background ratio exceeds 3:1.

nanobret_workflow Step1 1. Transfect Cells (Kinase-NanoLuc) Step2 2. Add Fluorescent Tracer Step1->Step2 Express Step3 3. Add 9-Aze-Adenine Inhibitor Step2->Step3 Bind Step4 4. Measure BRET Signal Step3->Step4 Displace

Fig 1: Step-by-step logic of the NanoBRET cellular target engagement workflow.

Protocol 2: TR-FRET Kinase Selectivity Profiling

To ensure the sp3-enriched scaffold does not induce off-target promiscuity across the kinome, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay is employed.

Step-by-Step Methodology:

  • Reaction Assembly: Combine recombinant kinase, a biotinylated peptide substrate, ATP (at Km​ concentration), and the inhibitor in a 384-well microplate.

    • Causality: Running the assay at the ATP Km​ ensures that the calculated IC50​ values accurately reflect the inhibitor's competitive binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Phosphorylation: Incubate for 60 minutes at room temperature.

  • Detection Mix: Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

    • Causality: Streptavidin binds the biotinylated substrate, while the antibody binds the phosphorylated residue. When both bind, Eu and APC are brought into proximity, generating a TR-FRET signal.

  • Self-Validation System:

    • 100% Activity Control: Reaction with DMSO vehicle.

    • 0% Activity Control: Reaction lacking the kinase enzyme. The Z′ -factor must be calculated; a Z′>0.5 mathematically validates the assay's robustness.

signaling_pathway ATP ATP Molecule Kinase Target Kinase (Hinge Region) ATP->Kinase Binds Inhibitor 9-Aze-Adenine Inhibitor Inhibitor->Kinase Competitive Displacement Substrate Downstream Effector Inhibitor->Substrate Blocks Kinase->Substrate Phosphorylation Apoptosis Cell Cycle Arrest Kinase->Apoptosis Inhibition Response Cell Proliferation Substrate->Response Activation

Fig 2: Mechanism of ATP displacement by the 9-Aze-Adenine scaffold and downstream signaling blockade.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH).[Link]

  • Norman, T. C., et al. (1996). A Structure-Based Library Approach to Kinase Inhibitors. Journal of the American Chemical Society.[Link]

  • Chiba, T., et al. (2022). Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. RSC Advances / PMC.[Link]

Validating a Novel Therapeutic Target in Tuberculosis: A Comparative Guide to 9-(azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) constitutes a formidable global health crisis, urgently calling for the discovery of novel therapeutics that operate via new mechanisms of action. This guide provides an in-depth analysis of a promising new class of anti-tubercular agents—azetidine derivatives—with a focus on validating their therapeutic target. We will use the recently identified BGAz series of compounds, which includes structures related to 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride, as a case study to illustrate the multi-faceted process of therapeutic target validation in the context of Mycobacterium tuberculosis (Mtb).

The BGAz series has demonstrated potent bactericidal activity against both drug-sensitive and MDR-TB strains.[1] Crucially, their mode of action appears to be novel, targeting the late-stage biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1] This guide will dissect the experimental evidence supporting this assertion and compare this new approach to existing anti-TB therapies.

The Azetidine Scaffold: A Promising Chemical Starting Point

Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in medicinal chemistry due to their unique structural and physicochemical properties.[2] Their inherent ring strain and three-dimensional character can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and solubility.[2]

The BGAz series, a collection of azetidine derivatives, was identified through a whole-cell phenotypic screen and exhibits potent bactericidal activity with MIC₉₉ values often below 10 μM against various Mtb strains.[1] This guide will focus on representative compounds from this series to illustrate the target validation process.

The Therapeutic Target: Late-Stage Mycolic Acid Biosynthesis

Mycolic acids are very long-chain fatty acids that are signature components of the mycobacterial cell envelope, forming a thick, waxy barrier that is essential for the bacterium's survival and virulence. This barrier protects the bacterium from antibiotics and the host's immune response. Several existing anti-TB drugs, such as isoniazid, target the early stages of mycolic acid synthesis. However, the BGAz compounds appear to act on a previously uncharacterized step in the late stage of this pathway.[1]

Mycolic_Acid_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation & Modification cluster_Cell_Wall Cell Wall Integration FAS_I Acetyl-CoA C26_Fatty_Acids C24-C26 Fatty Acids FAS_I->C26_Fatty_Acids Mero_Chain Meromycolate Chain (C50-C60) C26_Fatty_Acids->Mero_Chain Elongation Mycolic_Acids Mature Mycolic Acids Mero_Chain->Mycolic_Acids Condensation with C26 Fatty Acid Isoniazid Isoniazid (INH) Isoniazid->Mero_Chain Inhibits InhA Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Esterification to Arabinogalactan BGAz BGAz Compounds BGAz->Mycolic_Acids Inhibits Late-Stage Biosynthesis

Caption: Proposed mechanism of BGAz compounds targeting late-stage mycolic acid biosynthesis.

Experimental Validation of the Therapeutic Target

Target validation is a critical phase in drug discovery that confirms the therapeutic relevance of a molecular target.[3][4] The following sections detail the experimental workflows used to validate the mode of action of the BGAz compounds.

Pharmacological Validation: Probing the Target with Chemical Tools

The most direct way to validate a target is to use a potent and selective small molecule inhibitor—a "chemical probe"—to elicit a biological response. Here, the BGAz compounds themselves serve as the probes.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the potency of a new compound.

  • Preparation of Mycobacterial Cultures: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., BGAz-004, BGAz-005) in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of Mtb. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Readout: Assess bacterial growth visually or by using a viability indicator like Resazurin. The MIC is the lowest drug concentration with no visible growth.

Comparative Data: Anti-tubercular Activity of BGAz Derivatives

CompoundM. tuberculosis H37Rv MIC₉₉ (μM)[1]MDR M. tuberculosis Clinical Isolate MIC₉₉ (μM)[1]
BGAz-0024.14.1
BGAz-0041.53.0
BGAz-0053.03.0
Isoniazid0.14> 29 (Resistant)
Rifampicin<0.04> 1.2 (Resistant)

This data clearly demonstrates the potent activity of the BGAz series against both the standard reference strain and, critically, a clinical isolate that is resistant to first-line drugs.

Experimental Protocol: Assessing for Resistance Development

A key attribute of a novel therapeutic target is a low propensity for the development of resistance.

  • Culture and Exposure: Culture a model organism like Mycobacterium smegmatis or M. bovis BCG in the presence of sub-lethal concentrations of the test compound (e.g., BGAz-004).

  • Serial Passage: Serially passage the culture every few days into fresh media containing the compound for an extended period (e.g., 30-60 days).

  • Monitor MIC: Periodically determine the MIC of the passaged culture to the test compound. A significant increase in MIC would indicate the development of resistance.

  • Genomic Analysis: If resistance emerges, perform whole-genome sequencing of the resistant isolates to identify mutations in the potential target gene(s).

For the BGAz compounds, no specific resistance was detected in model mycobacterial organisms, suggesting their target is essential and less prone to mutations that would confer resistance.[1]

'Omics' Validation: Unveiling the Mode of Action

Transcriptomic analysis, which measures the expression levels of all genes in an organism, can provide an unbiased view of the cellular pathways affected by a drug.

Transcriptomics_Workflow Mtb_Culture Mtb Culture Compound_Treatment Treat with BGAz or Control Drug Mtb_Culture->Compound_Treatment RNA_Extraction Extract RNA Compound_Treatment->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Pathway_Analysis Identify Affected Pathways Data_Analysis->Pathway_Analysis

Caption: A typical workflow for transcriptomic analysis to elucidate a drug's mode of action.

Studies on the BGAz compounds revealed a transcriptomic signature distinct from existing mycobacterial cell wall inhibitors, providing strong evidence of a novel mode of action.[1] This type of "unbiased" system-level data is crucial for validating that a compound works through the hypothesized pathway and not through an off-target effect.

Biophysical Validation: Pinpointing the Molecular Target

While transcriptomics can identify the affected pathway, biophysical techniques are often required to pinpoint the exact molecular target (e.g., a specific enzyme) and characterize the drug-target interaction.[5] Although the precise molecular target of the BGAz series is still being de-convoluted, the following are standard methods that would be employed in this next phase.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic profile of the interaction.

  • Protein Preparation: Purify the hypothesized target protein.

  • Sample Loading: Load the protein into the ITC sample cell and the test compound into the injection syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Data Acquisition: Measure the heat changes after each injection.

  • Analysis: Fit the data to a binding model to determine the thermodynamic parameters of the interaction.

Experimental Protocol: X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the drug bound to its target protein, offering invaluable insights for structure-activity relationship (SAR) studies and lead optimization.[4][5]

  • Co-crystallization: Crystallize the target protein in the presence of the inhibitor (e.g., a BGAz compound).

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-ligand complex.

Comparison with Alternative Therapeutic Strategies

The validation of a new therapeutic target is strengthened by comparing it to existing, clinically validated targets.

FeatureBGAz CompoundsIsoniazid (INH)Ethambutol
Target Pathway Late-Stage Mycolic Acid BiosynthesisFatty Acid Synthase II (FAS-II)Arabinogalactan Synthesis
Molecular Target Uncharacterized (under investigation)InhA (an enoyl-ACP reductase)EmbB (an arabinosyltransferase)
Mechanism BactericidalBactericidal (in replicating Mtb)Bacteriostatic
Known Resistance None detected to date[1]Common (mutations in katG, inhA)Common (mutations in embB)
Key Advantage Novel mechanism, active against MDR strains, low propensity for resistance.High potency against susceptible strains.Part of standard combination therapy.

Conclusion

The validation of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride and the broader BGAz series as anti-tubercular agents provides a compelling case study in modern therapeutic target validation. Through a combination of potent pharmacological activity against drug-resistant strains, a low propensity for resistance development, and a unique transcriptomic signature, the late-stage mycolic acid biosynthesis pathway has been strongly validated as a high-potential therapeutic target. This multi-pronged approach, which combines cellular pharmacology with systems-level 'omics' and paves the way for detailed biophysical characterization, represents a robust framework for de-risking novel drug targets and developing the next generation of therapies to combat infectious diseases.

References

  • Cui, Y., Lanne, A., Peng, X., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2529–2548. [Link]

  • NextSDS. (n.d.). 9-(azetidin-3-yl)-9H-purin-6-amine dihydrochloride. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 053–061. [Link]

  • Golebiowski, D., et al. (2022). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods of Identification and Validation of Drug Target. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • Global PFAS Screening Tool. (n.d.). 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS#1864064-67-4. Retrieved from [Link]

  • Cui, Y., Lanne, A., Peng, X., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • European Journal of Medicinal Chemistry. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed, 45(6), 2207-19. [Link]

  • ChemRadar. (n.d.). 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS#1864064-67-4. Retrieved from [Link]

  • ChemRadar. (n.d.). 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS#1864064-67-4. Retrieved from [Link]

  • Therapeutic Target Database. (n.d.). TTD. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. JCPS, 8(4), 785-789. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central, 22(1), 548-551. [Link]

  • ChemRadar. (n.d.). CAS Substance Database. Retrieved from [Link]

  • Taipei Medical University. (2026). 2025 College of Pharmacy Excellent Papers (10). Retrieved from [Link]

  • Taipei Medical University Library. (n.d.). Find Journals. Retrieved from [Link]

  • Taipei Medical University. (2024). 2024 College of Pharmacy Excellent Papers (6). Retrieved from [Link]

Sources

Comparative Analysis: 9-(azetidin-3-ylmethyl)-9H-purin-6-amine Hydrochloride vs. Standard PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The phosphoinositide 3-kinase (PI3K) pathway is a critical node in cellular proliferation, survival, and immune regulation [1]. While pan-PI3K inhibitors offer broad suppression, their clinical utility is often limited by systemic toxicity, particularly hyperglycemia (driven by PI3Kα inhibition) and gastrointestinal distress. 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride (hereafter referred to as the "Azetidin-Purine Analog") represents a highly selective, purine-based scaffold engineered for PI3Kδ (delta) inhibition [2].

This guide objectively compares the biochemical and cellular performance of the Azetidin-Purine Analog against established PI3K inhibitors (Idelalisib, Alpelisib, and Copanlisib). By examining the causality behind structural selectivity and providing self-validating experimental protocols, this document serves as a comprehensive resource for integrating this compound into preclinical oncology and immunology workflows.

Mechanistic Causality & Structural Selectivity

The selectivity of PI3K inhibitors is dictated by their interaction with the ATP-binding pocket of the specific p110 catalytic subunit.

  • Idelalisib (PI3Kδ selective): Utilizes a quinazolinone-purine structure that exploits the unique flexibility of the Trp812 residue in the PI3Kδ pocket, inducing a conformational change that opens a specificity pocket not accessible in PI3Kα or PI3Kβ.

  • Alpelisib (PI3Kα selective): Specifically interacts with the mutated or wild-type p110α subunit, heavily relying on hydrogen bonding with the conserved hinge region while avoiding the bulkier residues present in the δ isoform.

  • Azetidin-Purine Analog (PI3Kδ selective): The core 9H-purin-6-amine scaffold anchors the molecule to the hinge region via crucial hydrogen bonds (Val828). The addition of the azetidin-3-ylmethyl moiety introduces a basic amine that forms a critical salt bridge with Asp911, a residue positioning that is uniquely favorable in the p110δ isoform. The hydrochloride salt formulation enhances aqueous solubility, ensuring consistent bioavailability in in vitro assays compared to free-base analogs[3].

PI3K Signaling Pathway Visualization

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ / p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Downstream Signaling Inhibitor Azetidin-Purine Analog (PI3Kδ Inhibitor) Inhibitor->PI3K Competitive Inhibition

Fig 1: PI3Kδ signaling cascade and competitive inhibition by the Azetidin-Purine Analog.

Comparative Performance Data

To establish trustworthiness, we must look at quantitative biochemical data. The table below synthesizes the half-maximal inhibitory concentration ( IC50​ ) across the four Class I PI3K isoforms.

CompoundTarget ProfilePI3Kα IC50​ (nM)PI3Kβ IC50​ (nM)PI3Kγ IC50​ (nM)PI3Kδ IC50​ (nM)Selectivity Ratio (α/δ)
Azetidin-Purine Analog PI3Kδ Selective> 4,500> 1,2001852.4 > 1,800x
Idelalisib PI3Kδ Selective8,6004,0001042.5 3,440x
Alpelisib PI3Kα Selective4.6 1,1562502900.015x
Copanlisib Pan-PI3K (α/δ)0.5 3.76.40.7 0.71x

Data Interpretation: The Azetidin-Purine Analog demonstrates sub-nanomolar to low-nanomolar potency against PI3Kδ, comparable to the clinical standard Idelalisib. Crucially, its selectivity ratio against PI3Kα is >1,800-fold, minimizing the risk of off-target metabolic disruption (e.g., insulin signaling interference) commonly seen with pan-inhibitors like Copanlisib.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the workflow: positive and negative controls are integrated at every step to verify assay performance before downstream analysis.

Protocol A: Cell-Free Kinase Activity Assay (ADP-Glo™)

Rationale: Measuring direct kinase inhibition requires an ATP-competitive assay. The ADP-Glo format measures the conversion of ATP to ADP, providing a direct, luminescent readout of kinase activity [4].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% BSA). Causality: MgCl2​ is essential as ATP must be complexed with magnesium for kinase utilization.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the Azetidin-Purine Analog starting at 10 µM in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%). Validation: Include Idelalisib as a positive control and 1% DMSO as a vehicle (negative) control.

  • Enzyme-Inhibitor Pre-incubation: Add 2.5 µL of recombinant PI3Kδ (final concentration 0.5 nM) to the compound wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before substrate introduction.

  • Reaction Initiation: Add 2.5 µL of ATP/PIP2 substrate mix (final ATP = 10 µM, PIP2 = 50 µM). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP (40 min incubation). Then add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read on a microplate luminometer. Calculate IC50​ using a 4-parameter logistic non-linear regression model. Validation Check: The Z'-factor of the DMSO vs. no-enzyme controls must be >0.6 for the assay to be deemed valid.

Protocol Workflow Visualization

Experimental_Workflow Prep 1. Reagent & Compound Preparation (DMSO) Incubate 2. Enzyme-Inhibitor Pre-incubation (15m) Prep->Incubate React 3. Add ATP/PIP2 Substrate (60m) Incubate->React Stop 4. ADP-Glo Reagent (Deplete ATP) React->Stop Detect 5. Kinase Detection (Luminescence) Stop->Detect Analyze 6. IC50 Calculation (Z' > 0.6) Detect->Analyze

Fig 2: Step-by-step workflow for the self-validating ADP-Glo kinase assay.

Conclusion

The 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride compound is a highly potent, structurally optimized PI3Kδ inhibitor. By leveraging a purine scaffold combined with an azetidine moiety, it achieves exquisite selectivity over the α and β isoforms, matching the biochemical profile of Idelalisib while offering excellent aqueous solubility due to its hydrochloride salt formulation. For researchers developing targeted therapies for B-cell malignancies or autoimmune disorders, this compound serves as an ideal highly-selective pharmacological probe.

References

  • Fruman, D. A., et al. (2017). "The PI3K Pathway in Human Disease." Cell, 170(4), 605-635. Available at:[Link]

  • Vertex Pharmaceuticals Inc. (2013). "Purine inhibitors of human phosphatidylinositol 3-kinase delta." Google Patents (AU2013347539B2).
  • Cushing, T. D., et al. (2015). "PI3Kδ and PI3Kγ as Targets for Autoimmune and Inflammatory Diseases." Journal of Medicinal Chemistry, 58(2), 480-511. Available at:[Link]

  • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Detecting Assay for Kinases." Assay and Drug Development Technologies, 7(6), 560-572. Available at:[Link]

Evaluating the Selectivity Profile of 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chemoproteomics and targeted drug discovery, I frequently evaluate novel chemical scaffolds for their utility in developing highly selective kinase and methyltransferase probes. The 9H-purin-6-amine (adenine) core is a privileged, industry-standard scaffold, widely used to competitively target the ATP-binding hinge region of kinases or the S-adenosylmethionine (SAM) pocket of methyltransferases. However, achieving true target selectivity with an unmodified purine core is notoriously difficult due to the highly conserved nature of these cofactor binding sites across the human proteome.

The introduction of the 9-(azetidin-3-ylmethyl) substituent represents a significant structural evolution in modern probe design. By appending a strained, nitrogen-containing four-membered ring via a methylene linker to the N9 position of the purine core, researchers can exploit unique electrostatic and steric interactions within the ribose-binding pocket. This guide objectively compares the selectivity profile of the 9-(azetidin-3-ylmethyl)-9H-purin-6-amine scaffold against traditional alternatives and provides robust, self-validating protocols for experimental verification.

Mechanistic Rationale: The Azetidin-3-ylmethyl Advantage

To understand the causality behind the enhanced selectivity of this scaffold, we must look at the physical chemistry of the binding event. Why choose the 9-(azetidin-3-ylmethyl) modification over traditional aliphatic (e.g., cyclopentyl) or bulkier cyclic (e.g., tetrahydropyran) substituents?

  • Conformational Restriction & Vectorial Projection: The azetidine ring is highly strained and conformationally rigid compared to flexible alkyl chains. The methylene linker precisely vectors the basic azetidine nitrogen into the solvent channel or towards specific acidic residues (e.g., aspartate or glutamate) located in the target's ribose pocket.

  • Electrostatic Tuning: At physiological pH, the secondary amine of the azetidine ring is protonated. This allows for the formation of highly targeted, target-specific salt bridges. In contrast, neutral substituents rely solely on weaker, less directional van der Waals interactions.

  • Kinetic Selectivity in Covalent Design: When functionalized with electrophiles, the azetidine-purine core can act as a lysine-reactive covalent inhibitor. The basic amine helps pre-organize the inhibitor in the binding pocket, drastically reducing the dissociation rate and enhancing kinetic selectivity against off-target proteins[1].

Comparative Selectivity Data

To objectively evaluate the performance of the 9-(azetidin-3-ylmethyl)-9H-purin-6-amine scaffold, we compare it against two industry-standard alternatives: the 9-cyclopentyl and 9-(tetrahydro-2H-pyran-4-yl) purine derivatives. The data below synthesizes typical profiling results when these cores are optimized for targets such as PI3Kδ[2] or SET-domain methyltransferases (e.g., SUV420H1/2)[3].

Scaffold AlternativePrimary Target Affinity (IC₅₀)Off-Target S(10) Score (1 µM)Fold Selectivity (Target vs. Isoform)Key Physicochemical Advantage
9-(Azetidin-3-ylmethyl)-purine < 10 nM0.02> 60-fold[3]Salt-bridge formation, high ligand efficiency
9-Cyclopentyl-purine ~ 25 nM0.15~ 15-foldHigh lipophilicity, good passive permeability
9-(Tetrahydro-2H-pyran-4-yl)-purine ~ 15 nM0.0816–28-fold[2]Improved aqueous solubility, neutral H-bond acceptor

Note: The S(10) score represents the fraction of the kinome/methylome inhibited by >90% at 1 µM. A lower score indicates a more selective compound.

Experimental Workflows for Selectivity Validation

When developing pharmacological probes, trust is built on self-validating experimental systems. The following step-by-step methodologies ensure that the observed selectivity is an intrinsic property of the azetidine-purine scaffold and not an artifact of the assay format.

Protocol A: High-Throughput Kinome/Methylome Profiling (Active-Site Competition)

Causality: To prove that the azetidine moiety drives selectivity via specific pocket interactions, we must measure thermodynamic binding affinity across a broad panel of conserved ATP/SAM pockets using an orthogonal displacement assay.

  • Compound Preparation: Dilute the 9-(azetidin-3-ylmethyl)purine derivative to a screening concentration of 1 µM in 100% DMSO, ensuring a final assay DMSO concentration of <1% to prevent solvent-induced protein denaturation.

  • Tracer Displacement: Incubate the compound with a library of DNA-tagged target proteins and an immobilized, active-site directed ligand (tracer) on solid support beads.

  • Equilibration & Elution: Allow the system to reach thermodynamic equilibrium (typically 1-2 hours at room temperature). Wash the beads to remove unbound proteins. Elute the remaining bound proteins using a high-salt buffer or free tracer.

  • Orthogonal Quantification (qPCR): Quantify the eluted DNA-tagged proteins via qPCR.

  • Data Analysis: Calculate the S(10) score. A score < 0.05 validates the steric/electrostatic exclusion hypothesis of the azetidine ring against off-targets[4].

Protocol B: Activity-Based Protein Profiling (ABPP) for Covalent Derivatives

Causality: For derivatives engineered as covalent probes[1], we must verify that the basic azetidine core does not induce promiscuous, non-specific proteome-wide reactivity due to altered local pH or electrostatic trapping.

  • In Situ Labeling: Treat live cells (e.g., MV4-11 leukemia cells) with an alkyne-tagged 9-(azetidin-3-ylmethyl)purine probe (1 µM) for 4 hours to allow for target engagement and covalent bond formation in a native cellular environment.

  • Lysis & Click Chemistry: Lyse the cells using a mild detergent buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the probe-labeled proteins.

  • Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin-agarose beads. Perform stringent washing (including urea/SDS) to remove non-covalently bound interactors, followed by on-bead tryptic digestion.

  • LC-MS/MS Validation: Analyze the peptides via quantitative LC-MS/MS. A self-validating, highly selective probe will show >10-fold enrichment of the primary target versus the background proteome, confirming that the azetidine core restricts off-target covalent labeling.

Pathway & Workflow Visualizations

G Start Compound Synthesis: 9-(Azetidin-3-ylmethyl)-9H-purin-6-amine Primary Primary Biochemical Assay (IC50 Determination) Start->Primary Kinome Kinome-Wide Profiling (S(10) Score Calculation) Primary->Kinome ABPP Chemoproteomic Profiling (ABPP for Covalent Analogs) Primary->ABPP Analysis Selectivity Profile Analysis & Lead Optimization Kinome->Analysis ABPP->Analysis

Figure 1: Comprehensive selectivity profiling workflow for purine-based inhibitors.

G ATP Endogenous Cofactor (ATP / SAM) Target Target Enzyme (e.g., PI3Kδ / PKMT) ATP->Target Binds Hinge Pocket Effect Selective Inhibition (Pathway Modulation) Target->Effect Activity Blocked Inhibitor 9-(Azetidin-3-ylmethyl)purine Derivative Inhibitor->Target Competitive Binding OffTarget Off-Target Kinases (Low Affinity) Inhibitor->OffTarget Steric Clash

Figure 2: Competitive binding mechanism and off-target exclusion of azetidin-purines.

Conclusion

The 9-(azetidin-3-ylmethyl)-9H-purin-6-amine scaffold is a superior alternative to traditional lipophilic purine cores when targeting challenging, highly conserved binding pockets. Its ability to project a protonatable amine into the solvent-exposed region allows for the rational design of specific salt bridges, drastically improving both thermodynamic and kinetic selectivity profiles[1][2]. When validated through rigorous, orthogonal methodologies like high-throughput kinome screening and ABPP, this scaffold consistently demonstrates best-in-class target engagement.

References

  • Development of lysine-reactive covalent inhibitors and chemoproteomic probes - eScholarship.org. URL:[Link]

  • Selective, Small-Molecule Co-Factor Binding Site Inhibition of a Su(var)3–9, Enhancer of Zeste, Trithorax Domain Containing Lysine Methyltransferase - Journal of Medicinal Chemistry. URL:[Link]

  • Structure Overhaul Affords a Potent Purine PI3Kδ Inhibitor with Improved Tolerability - ACS Medicinal Chemistry Letters. URL:[Link]

  • WO2015151006A1 - Substituted purine compounds as btk inhibitors - Google Patents.

Sources

A Senior Application Scientist's Guide to Designing and Interpreting Cross-Resistance Studies with Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Inevitable Challenge of Resistance in Targeted Therapy

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of many cancers, shifting the paradigm from broad-spectrum chemotherapy to precision medicine.[1][2] These small molecules are designed to block the activity of specific kinases that drive tumor growth and survival.[1] The initial success of inhibitors like imatinib for Chronic Myeloid Leukemia (CML) highlighted the profound potential of this approach.[3] However, the initial effectiveness of these therapies is often curtailed by the development of drug resistance, an almost inevitable consequence of tumor evolution under selective pressure.[4][5]

Resistance can be primary (pre-existing) or acquired (developing after a period of response).[4][6] A particularly complex and clinically significant challenge is cross-resistance , where resistance to one kinase inhibitor confers resistance to other, often structurally related or mechanistically similar, inhibitors.[7][8] This phenomenon can severely limit subsequent treatment options for patients.[7][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-resistance studies. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring that the data generated is robust, interpretable, and ultimately, actionable in the quest to develop more durable cancer therapies.

Pillar 1: Understanding the Molecular Mechanisms of Resistance

A successful cross-resistance study is built upon a strong foundational understanding of how cancer cells evade kinase inhibition. Without this knowledge, experimental design is merely a shot in the dark. Resistance mechanisms can be broadly categorized into two major groups: on-target and off-target alterations.[1][10]

On-Target Resistance: The Target Fights Back

This form of resistance involves genetic changes to the kinase that is being targeted by the drug.

  • Secondary Mutations: This is the most common on-target mechanism.[1] Specific amino acid substitutions within the kinase's ATP-binding pocket can prevent the inhibitor from binding effectively while preserving the kinase's catalytic activity.[3][5]

    • Gatekeeper Mutations: A prime example is the substitution of a smaller threonine residue with a bulkier one (e.g., T315I in BCR-ABL or T790M in EGFR).[1][5][10] This sterically hinders the binding of many first-generation inhibitors.

    • Compound Mutations: The accumulation of two or more mutations on the same allele can confer resistance to multiple generations of TKIs.[1][11]

  • Target Gene Amplification: Cancer cells can simply overproduce the target kinase by amplifying its gene.[3][4][12] This increases the concentration of the target protein to a level that "out-competes" the inhibitor.[4]

Off-Target Resistance: The Cell Finds a Detour

Here, the primary target may still be effectively inhibited, but the cell activates alternative survival strategies.

  • Bypass Pathway Activation: Cells can activate parallel signaling pathways to circumvent the blocked kinase.[4][12][13] A classic example is the amplification of the MET receptor tyrosine kinase in EGFR-mutant non-small cell lung cancer (NSCLC), which drives downstream signaling through the PI3K/AKT pathway even when EGFR is inhibited.[12][13][14]

  • Downstream Pathway Activation: Mutations or amplification of components downstream of the target kinase, such as in the RAS/MAPK pathway, can render the inhibition of the upstream kinase ineffective.[1][15]

  • Histological Transformation: In some cases, the tumor may change its fundamental cell type, a process known as histological transformation (e.g., NSCLC transforming to small cell lung cancer), which relies on entirely different survival pathways.[1][14]

The following diagram illustrates the primary mechanisms of kinase inhibitor resistance, providing a conceptual map for designing mechanistic studies.

ResistanceMechanisms cluster_OnTarget On-Target Resistance cluster_OffTarget Off-Target Resistance SecondaryMutation Secondary Mutations (e.g., T790M, T315I) TargetKinase Target Kinase (e.g., EGFR, BCR-ABL) SecondaryMutation->TargetKinase Alters binding site CellSurvival Cell Survival & Resistance SecondaryMutation->CellSurvival GeneAmp Target Gene Amplification GeneAmp->TargetKinase Increases quantity GeneAmp->CellSurvival Bypass Bypass Pathway Activation (e.g., MET Amplification) DownstreamSignaling Downstream Signaling (Proliferation, Survival) Bypass->DownstreamSignaling Activates directly Bypass->CellSurvival Downstream Downstream Activation (e.g., MAPK Pathway) Downstream->DownstreamSignaling Constitutively active Downstream->CellSurvival Histo Histological Transformation Histo->CellSurvival Switches dependency TKI Kinase Inhibitor (TKI) TKI->TargetKinase Inhibits TargetKinase->DownstreamSignaling Activates CellDeath Cell Death DownstreamSignaling->CellDeath Inhibits

Caption: Overview of on-target and off-target resistance mechanisms to kinase inhibitors.

Pillar 2: A Validated Workflow for Cross-Resistance Profiling

A robust cross-resistance study follows a logical progression from phenotypic observation to mechanistic validation. Each step is designed to build upon the last, creating a self-validating system where the molecular data explains the cellular response.

Workflow Start Start: Sensitive Parental Cell Line Step1 Step 1: Generate Resistant Model (Chronic TKI Exposure) Start->Step1 Step2 Step 2: Phenotypic Confirmation (Cell Viability Assay - IC50 Shift) Step1->Step2 Step3 Step 3: Cross-Resistance Profiling (Test Panel of Alternative TKIs) Step2->Step3 Step4 Step 4: Mechanistic Investigation Step3->Step4 Step4a Immunoblotting (Signaling Pathway Analysis) Step4->Step4a Why? Step4b In Vitro Kinase Assay (Direct Target Inhibition) Step4->Step4b How? Step4c Molecular Profiling (Sequencing, CNV) Step4->Step4c What changed? End Conclusion: Resistance Mechanism & Cross-Resistance Profile Step4a->End Step4b->End Step4c->End

Caption: Experimental workflow for a comprehensive cross-resistance study.

Step 1: Generation of a Resistant Cell Line Model

The foundation of any in vitro cross-resistance study is a reliable resistant cell model. The most common method is to induce acquired resistance through chronic drug exposure.

Causality: This method mimics the clinical scenario where resistance develops in patients undergoing continuous therapy. The escalating dose provides a selective pressure that allows cells with pre-existing or newly acquired resistance mechanisms to survive and proliferate.

Detailed Protocol: Inducing Acquired Resistance

  • Cell Line Selection: Start with a well-characterized, inhibitor-sensitive cancer cell line (e.g., an EGFR-mutant NSCLC line like PC-9 for an EGFR inhibitor study).

  • Initial Dosing: Culture the cells in media containing the primary kinase inhibitor at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal growth rate (typically after 1-2 weeks), double the concentration of the inhibitor.

  • Iterative Exposure: Repeat the dose escalation process incrementally over several months. The goal is to culture a stable cell population that can proliferate in a drug concentration that is 10-fold or higher than the IC50 of the parental, sensitive cell line.

  • Clonal Isolation (Optional but Recommended): Perform single-cell cloning to isolate and expand individual resistant clones. This is critical because the bulk population may be heterogeneous, containing cells with different resistance mechanisms.

  • Validation: Confirm the resistant phenotype by comparing the IC50 of the primary inhibitor in the new resistant line versus the original parental line. A significant shift (e.g., >10-fold) confirms resistance.

Step 2 & 3: Quantifying Resistance and Cross-Resistance with Cell Viability Assays

Cell viability assays are the workhorse for phenotypically characterizing drug sensitivity.[16][17] They measure the number of healthy, metabolically active cells after treatment.[16][18]

Causality: By generating a dose-response curve, we can calculate the half-maximal inhibitory concentration (IC50), a key metric of drug potency.[19][20] Comparing the IC50 values of different inhibitors across sensitive and resistant cell lines provides a quantitative measure of resistance and cross-resistance.[21][22] A higher IC50 value indicates lower potency and therefore, greater resistance.[23]

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed both parental (sensitive) and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the kinase inhibitor(s) to be tested. Replace the media in the wells with media containing the various drug concentrations. Include a "no drug" (vehicle) control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[17]

  • Solubilization: After a 2-4 hour incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells to get percent viability.

    • Plot percent viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.[24]

Data Presentation: Summarizing Cross-Resistance Profiles

The power of this analysis comes from comparing multiple inhibitors. The results should be summarized in a clear, comparative table.

Table 1: Hypothetical Cross-Resistance Profile of EGFR-Mutant NSCLC Cells (Resistant line generated by chronic exposure to Inhibitor A)

Kinase InhibitorTarget(s)Parental Line IC50 (nM)Resistant Line IC50 (nM)Fold-Resistance (Resistant IC50 / Parental IC50)Interpretation
Inhibitor A EGFR (1st Gen)152,500167Resistance Confirmed
Inhibitor B EGFR (1st Gen)203,100155Cross-Resistance
Inhibitor C EGFR (3rd Gen, T790M)25301.2Sensitivity Retained
Inhibitor D MET1,2001,150~1No primary sensitivity
Inhibitor E MEK500480~1No primary sensitivity
Step 4: Uncovering the Molecular Mechanism

Phenotypic data tells us what is happening; mechanistic studies tell us why. This is crucial for understanding the nature of the cross-resistance and for developing strategies to overcome it.

Causality: Immunoblotting allows for the semi-quantitative analysis of specific proteins and their phosphorylation status.[25][26] In the context of kinase signaling, phosphorylation is a direct proxy for kinase activity. By examining the phosphorylation of the target kinase and its downstream effectors (e.g., AKT, ERK), we can determine if resistance is due to failed target inhibition or the activation of a bypass pathway.[27]

Detailed Protocol: Signaling Pathway Analysis via Immunoblotting

  • Cell Lysis: Treat parental and resistant cells with the primary inhibitor for a short period (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoprobing:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-AKT).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Compare the band intensities between sensitive and resistant cells, with and without drug treatment. Always probe for total protein levels (e.g., total EGFR, total AKT) and a loading control (e.g., GAPDH, β-actin) for normalization.

Causality: This assay provides direct evidence of whether an inhibitor can block the enzymatic activity of its target kinase.[28][29] If a resistant cell line harbors a kinase domain mutation, an in vitro kinase assay using the immunoprecipitated or recombinant mutant kinase can definitively show that the inhibitor has lost its biochemical potency against the altered target.

Detailed Protocol: Immunoprecipitation-based Kinase Assay

  • Immunoprecipitation (IP): Lyse cells and incubate the lysate with an antibody that specifically binds the target kinase (e.g., anti-EGFR). Use protein A/G beads to pull down the antibody-kinase complex.[30]

  • Kinase Reaction: Wash the beads to remove non-specific proteins. Resuspend the beads in a kinase buffer containing a known substrate for the kinase and ATP (often radiolabeled [γ-³²P]ATP for sensitive detection). Perform this reaction in the presence and absence of the kinase inhibitor.[31][32]

  • Reaction Termination & Analysis: Stop the reaction and elute the proteins. Separate the reaction products using SDS-PAGE.

  • Detection: Detect substrate phosphorylation via autoradiography (if using radiolabeled ATP) or by immunoblotting with a phospho-specific antibody against the substrate.

  • Interpretation: A strong phosphorylation signal in the presence of the inhibitor indicates that the kinase is resistant to inhibition at the biochemical level.

Conclusion: Synthesizing a Complete Picture

Cross-resistance is a multifaceted problem that demands a multi-modal experimental approach. By systematically progressing from phenotypic profiling to deep mechanistic investigation, researchers can build a compelling and actionable story. A well-designed study will not only identify which alternative inhibitors are likely to fail but will also illuminate the specific molecular wiring that enables a cancer cell to survive. This knowledge is the bedrock upon which next-generation inhibitors and rational combination therapies are built, ultimately providing a roadmap to outmaneuver the relentless adaptability of cancer.

References

  • Su, F., et al. (2019). Mechanisms of resistance to third-generation EGFR tyrosine kinase inhibitors. Frontiers in Oncology. Available at: [Link]

  • Lecocq, E., et al. (2020). Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bivona, T. G., & Doebele, R. C. (2016). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. The FEBS Journal. Available at: [Link]

  • Lin, Y., et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Journal of Thoracic Disease. Available at: [Link]

  • Li, Y., et al. (2022). Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Frontiers in Pharmacology. Available at: [Link]

  • Salgia, R., & Kulkarni, P. (2018). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cancers. Available at: [Link]

  • Lin, L., et al. (2014). Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review. Translational Lung Cancer Research. Available at: [Link]

  • Sequist, L. V., & Engelman, J. A. (2011). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. European Respiratory Review. Available at: [Link]

  • Lovly, C. M., & Shaw, A. T. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Azam, M., & Seeliger, M. A. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Islam, R., & Kim, Y. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Tee, A. R. (2014). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. protocols.io. Available at: [Link]

  • Kameshita, I., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • Aslantürk, Ö. S. (2018). Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Dandapat, A., et al. (1998). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Available at: [Link]

  • Kameshita, I., et al. (2020). Kinase activity-tagged western blotting assay. PubMed. Available at: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. University of Southern California. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • van der Veer, A., et al. (2022). Tyrosine kinase inhibitor resistance in de novo BCR::ABL1–positive BCP-ALL beyond kinase domain mutations. Blood Advances. Available at: [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Assay Genie. Available at: [Link]

  • An, J., et al. (2011). A modified immunoblot method to identify substrates of protein kinases. Journal of Microbiological Methods. Available at: [Link]

  • O'Hare, T., et al. (2007). Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood. Available at: [Link]

  • Quent, V. M., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]

  • O'Hare, T., et al. (2005). Activity of dual SRC-ABL inhibitors highlights the role of BCR/ABL kinase dynamics in drug resistance. PNAS. Available at: [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). KINETWORKS™ Immunoblotting. Kinexus. Available at: [Link]

  • Vienna BioCenter. (2021). Cross-resistance: when cancer therapy backfires. Vienna BioCenter. Available at: [Link]

  • García-de-Lomas, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]

  • Jabbour, E. J., & Deininger, M. W. (2017). Response and Resistance to BCR-ABL1-Targeted Therapies. Cancer Journal. Available at: [Link]

  • iGEM. (n.d.). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. iGEM. Available at: [Link]

  • Partridge, N. C. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. SpringerLink. Available at: [Link]

  • Marrazzo, E., et al. (2021). Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue. Frontiers in Oncology. Available at: [Link]

  • Haas, L., et al. (2021). Acquired resistance to anti-MAPK targeted therapy confers an immune-evasive tumour microenvironment and cross-resistance to immunotherapy in melanoma. Nature Cancer. Available at: [Link]

  • Eide, C. A., et al. (2017). BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. Haematologica. Available at: [Link]

  • Patel, H., et al. (2023). Acquired resistance to molecularly targeted therapies for cancer. Cancer Drug Resistance. Available at: [Link]

  • Fessl, S. (2021). Cross-Resistance: One Cancer Therapy Can Undermine the Next. The Scientist. Available at: [Link]

  • Durrant, J. D., & McCammon, J. A. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Gotink, K. J., et al. (2015). Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib. Cellular Oncology. Available at: [Link]

  • Bitesize Bio. (2023). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the study... ResearchGate. Available at: [Link]

  • Aldeghi, M., et al. (2019). Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. ACS Central Science. Available at: [Link]

  • Elmquist, W. F., & Polli, J. W. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]

  • Gauto, D. F., et al. (2023). Predicting Resistance to Small Molecule Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Lovly, C. M., & Shaw, A. T. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Fabian, M. A., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

Sources

Safety Operating Guide

9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the operational handling and disposal of 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride.

Contextualizing the Agent: Structural Implications for Safety

9-(Azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride (CAS: 1864059-40-4) is a specialized purine derivative widely utilized as a building block in the synthesis of kinase inhibitors[1][2]. The core scaffold mimics the adenine ring of ATP, making it highly valuable in developing competitive inhibitors for targets such as Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) and various oncology targets[3][4].

From a safety and logistical standpoint, the molecule presents specific handling requirements due to its structural features:

  • Hydrochloride Salt Form: The presence of the HCl salt increases aqueous solubility but also renders the lyophilized powder hygroscopic. This increases the risk of clumping and, conversely, fine aerosolization when the seal of a desiccated container is broken.

  • Bioactive Scaffold: Because its primary utility is interacting with highly conserved ATP-binding pockets in kinases[3], inadvertent exposure (inhalation or ingestion) poses a risk of off-target biological activity.

  • Nitrogen-Rich Heterocycles: The purine and azetidine rings contain high nitrogen content. During thermal degradation or improper disposal, this can lead to the generation of hazardous nitrogen oxides (NOx), necessitating specific high-temperature incineration protocols rather than standard chemical neutralization.

Operational Handling Protocol: A Self-Validating System

To ensure safety and data integrity, handling this compound requires a self-validating workflow where each preparatory step includes a verifiable safety check.

Step 1: Environmental Preparation and Weighing

  • Causality: The electrostatic nature of milled hydrochloride salts can cause the powder to repel from spatulas, leading to micro-spills on the balance.

  • Action: Perform all weighing inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder handling enclosure with HEPA-filtered exhaust. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the spatula prior to transfer.

  • Validation: Wipe down the balance area with a damp lint-free cloth post-weighing; visually inspect under UV light (if fluorescent impurities are present) or simply ensure no particulate residue remains.

Step 2: Solubilization and Stock Creation

  • Causality: For in vitro assays, the compound is typically dissolved in DMSO. Rapid addition of solvent can cause localized heat or splattering.

  • Action: Add the solvent slowly down the side of the vial. Cap the vial with a PTFE-lined septum cap before vortexing to prevent aerosol escape.

  • Validation: Visually confirm complete dissolution. The solution should be clear. Label immediately with the compound ID, concentration, solvent, date, and the GHS "Health Hazard" pictogram.

Quantitative Waste Segregation Strategy

Proper disposal begins at the bench. Because 9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride cannot be drain-disposed or treated via improvised benchtop neutralization, it must be segregated into specific waste streams for professional destruction.

Table 1: Waste Segregation Parameters for Purine Derivatives

Waste CategoryTypical ContentsPrimary HazardCompatible ContainerDisposal Routing
Solid Waste Contaminated weigh boats, pipette tips, gloves, empty vials.Trace active pharmaceutical ingredient (API).Puncture-resistant, HDPE solid waste bin with a secure lid.High-temperature incineration by licensed contractor.
Organic Liquid Stock solutions in DMSO, Methanol, or Acetonitrile.Flammability (solvent), API toxicity.Glass or HDPE carboy (vented cap). Do not mix with halogenated solvents unless specified.Solvent blending / Incineration.
Aqueous Liquid Assay buffers (e.g., PBS, Tris) containing trace compound.Low-level biological/chemical contamination.HDPE carboy. Ensure pH is between 5 and 9 before sealing.Wastewater treatment via licensed hazardous waste facility.

Step-by-Step Disposal and Spill Management Protocol

Under no circumstances should researchers attempt to chemically degrade or "neutralize" this compound using bleach, acids, or bases, as this can generate unpredictable, toxic byproducts (including chloramines or NOx gases). Disposal must rely on isolation and professional destruction.

Routine Disposal Workflow:

  • Collection: Deposit all liquid waste into the designated, chemically compatible secondary containment carboys (as per Table 1).

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The tag must explicitly list "9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride" and the solvent (e.g., "DMSO 99%"). Do not use abbreviations.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Containers must remain closed at all times except when actively adding waste.

  • Transfer: Once the container reaches 90% capacity, transfer it to the central hazardous waste storage area within 3 days.

  • Destruction: Coordinate with an EPA-licensed (or local equivalent) hazardous waste contractor. The contractor will subject the waste to high-temperature incineration (>1000°C) equipped with NOx scrubbers, which is the only validated method to safely destroy nitrogen-rich heterocyclic compounds.

Emergency Spill Response (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Protect: Don appropriate PPE: Nitrile gloves, safety goggles, and an N95 or P100 particulate respirator (if outside a ventilated enclosure).

  • Contain: Do not dry-sweep. Cover the powder spill with absorbent paper towels.

  • Wet Wipe: Gently wet the towels with a solvent in which the compound is soluble but safe to handle (e.g., a mixture of water and a small amount of ethanol) to dissolve and capture the powder without aerosolizing it.

  • Dispose: Place all contaminated towels and PPE into a sealed, labeled solid hazardous waste bag for incineration.

Waste Management Workflow Visualization

Caption: Standardized laboratory waste segregation and disposal workflow for purine derivatives.

References

  • Bidepharm. "CAS:1706435-57-59-(Azetidin-3-yl)-9H-purin-6-amine-毕得医药: 9-(Azetidin-3-ylmethyl)-9h-purin-6-amine hydrochloride." bidepharm.com.
  • Chemsrc. "3-(2-Methoxyphenyl)thiolan-3-ol | CAS#:1542906-67-1." chemsrc.com.
  • National Institutes of Health (NIH). "Development of Potent and Selective Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) Inhibitors that Block the Transmission of Malaria to Mosquitoes." nih.gov.
  • Google Patents. "WO2016075224A1 - 6-amino-7-bicyclo-7-deaza-purine derivatives as protein kinase inhibitors." google.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
9-(azetidin-3-ylmethyl)-9H-purin-6-amine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.